Eptaloprost
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUUNYHAXGTMMQ-AMXXQSRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869060 | |
| Record name | Eptaloprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90693-76-8 | |
| Record name | Eptaloprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090693768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eptaloprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPTALOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X6A56W84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The In Vivo Conversion of Eptaloprost to Cicaprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptaloprost is a synthetic prodrug of the potent prostacyclin (PGI2) analogue, cicaprost. Designed for enhanced stability and bioavailability, this compound undergoes in vivo biotransformation to its active metabolite, cicaprost, which then exerts its pharmacological effects primarily through the prostacyclin (IP) receptor. This technical guide provides an in-depth overview of the in vivo conversion of this compound to cicaprost, detailing the metabolic pathway, summarizing key pharmacokinetic data, and outlining relevant experimental methodologies. Furthermore, it illustrates the associated signaling pathway of cicaprost.
The Conversion Pathway: Beta-Oxidation
The primary mechanism for the in vivo conversion of this compound to cicaprost is beta-oxidation.[1] This metabolic process, typically associated with fatty acid degradation, involves the enzymatic cleavage of the carboxylic acid side chain of this compound. The beta-oxidation of this compound results in the formation of the pharmacologically active and metabolically stable cicaprost.[1]
References
The Pharmacokinetics and Metabolism of Eptaloprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptaloprost is a prostacyclin (PGI2) mimetic developed as a prodrug to deliver its pharmacologically active metabolite, cicaprost.[1] The rationale behind this approach was to leverage the metabolic process of β-oxidation for a controlled release and sustained delivery of cicaprost, a stable and potent therapeutic agent.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, drawing from key preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in the development of similar therapeutic agents.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its active metabolite, cicaprost, have been evaluated in multiple species, including rats, monkeys, and humans, following both intravenous (i.v.) and oral (p.o.) administration of a tritiated form of the compound.[1]
Absorption
This compound is rapidly and completely absorbed across all species studied.[1] Following oral administration, peak plasma concentrations of the parent compound are typically observed within 30 minutes.[1] The active metabolite, cicaprost, appears in the central compartment with a slight delay, reaching its peak plasma levels between 15 and 30 minutes after the administration of this compound.[1]
Distribution and Metabolism
This compound is designed to undergo β-oxidation to form the active metabolite, cicaprost.[1] This metabolic conversion is a key feature of its design as a prodrug. The disposition of the radiolabeled compound is primarily dictated by the pharmacokinetic behavior of cicaprost.[1]
Elimination
The route of excretion for the metabolites of this compound varies by species. In rats, excretion is predominantly biliary.[1] In contrast, monkeys and humans excrete the active metabolite, cicaprost, in roughly equal proportions in both urine and feces, with the compound being almost unchanged.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and its active metabolite, cicaprost, in rats, monkeys, and humans.
Table 1: Pharmacokinetic Parameters of this compound [1]
| Parameter | Rat | Monkey | Human |
| Total Clearance (mL/min/kg) | 170 | 62 | 66 |
| Half-Life (h) | 0.1 - 0.5 | 0.1 - 0.5 | 0.1 - 0.5 |
| Mean Residence Time (h) | 0.15 | 0.4 | 0.6 |
| Time to Peak Plasma Level (h) | < 0.5 | < 0.5 | < 0.5 |
Table 2: Pharmacokinetic Parameters of Cicaprost (following this compound Administration) [1]
| Parameter | Rat | Monkey | Human |
| Time to Peak Plasma Level (h) | 0.25 - 0.5 | 0.25 - 0.5 | 0.25 - 0.5 |
Metabolic Pathway
The primary metabolic pathway for this compound is its bioactivation to cicaprost through β-oxidation.[1] This is a well-established metabolic process for fatty acids and related compounds.
Caption: Bioactivation of this compound to Cicaprost via β-oxidation.
Experimental Protocols
While the seminal study on this compound pharmacokinetics provides a wealth of data, it does not detail the specific analytical methodologies employed.[1] The following represents a standard and plausible experimental protocol for a pharmacokinetic study of a tritiated compound like this compound, based on common practices in the field.
Radiolabeling
This compound was labeled with tritium (³H) to enable sensitive detection and quantification in biological matrices. The specific activity of the tritiated compound would have been determined to allow for the conversion of radioactivity counts to mass units.
Animal Studies
-
Subjects: Male and female rats, monkeys, and human volunteers.
-
Administration: Intravenous (i.v.) and intragastric (i.g.) administration of the tritiated this compound solution.
-
Sample Collection: Serial blood samples were collected from a suitable vessel (e.g., tail vein in rats, peripheral vein in monkeys and humans) at predetermined time points post-dosing. Urine and feces were collected over specified intervals to determine the routes and extent of excretion.
Sample Processing and Analysis
-
Plasma Separation: Whole blood samples were centrifuged to separate plasma.
-
Sample Preparation: Aliquots of plasma, urine, and homogenized feces were mixed with a liquid scintillation cocktail.
-
Quantification: The radioactivity in the samples was measured using a liquid scintillation counter. The resulting counts per minute (CPM) were converted to disintegrations per minute (DPM) after correction for quenching.
-
Concentration Determination: The concentration of total radioactivity (representing this compound and its metabolites) in each sample was calculated based on the specific activity of the administered compound.
-
Metabolite Profiling (Hypothetical): To differentiate between this compound and cicaprost, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector would have been employed. This would allow for the separation of the parent drug and its metabolite, followed by quantification of the radioactivity associated with each peak.
Pharmacokinetic Analysis
Plasma concentration-time data for total radioactivity, this compound, and cicaprost were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Total clearance.
-
MRT: Mean residence time.
The following diagram illustrates a typical workflow for such a pharmacokinetic study.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Conclusion
This compound successfully demonstrates the application of a prodrug strategy, utilizing β-oxidation for the in vivo generation of the potent prostacyclin mimetic, cicaprost.[1] The pharmacokinetic studies reveal rapid absorption and a metabolic profile that varies across species in terms of excretion routes.[1] While the prodrug approach was realized, the studies indicated that it did not result in a delayed or extended plasma profile of cicaprost compared to direct administration of the active metabolite.[1] This guide provides a foundational understanding of the pharmacokinetic and metabolic characteristics of this compound, offering valuable insights for the design and development of future prodrug-based therapies.
References
Eptaloprost Receptor Binding and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature and pharmacological databases, specific quantitative binding affinity data (e.g., Ki, IC50, Kd) for eptaloprost across a panel of prostanoid receptors was not found. The following guide provides a detailed overview of the experimental protocols used to determine such data, and the signaling pathway associated with the putative primary target of this compound, the prostaglandin E2 receptor subtype 4 (EP4).
Introduction
This compound is a prostaglandin analogue under investigation for its therapeutic effects. Understanding its interaction with prostanoid receptors is fundamental to elucidating its mechanism of action and selectivity profile. This guide details the methodologies for characterizing the binding affinity of compounds like this compound to their target receptors and describes the downstream signaling cascades initiated upon receptor activation.
Data Presentation
As noted, specific quantitative binding data for this compound is not publicly available at this time. For illustrative purposes, the table below demonstrates how such data would be presented. This format allows for a clear comparison of a compound's affinity and selectivity across different receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Kd (nM) | Assay Type | Cell Line/Tissue |
| EP1 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | CHO-K1 |
| EP2 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | HEK293 |
| EP3 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | CHO-K1 |
| EP4 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | HEK293 |
| FP | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | A-172 |
| IP | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | HEL 92.1.7 |
| DP1 | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | CHO-K1 |
| TP | This compound | Data N/A | Data N/A | Data N/A | Radioligand Binding | Human Platelets |
Experimental Protocols
The characterization of a compound's binding affinity to its receptor is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[1] There are three main types of radioligand binding assays: saturation, competition, and kinetic assays.[1][2] A competition binding assay is commonly used to determine the relative affinity (Ki) of an unlabeled test compound.
Radioligand Competition Binding Assay Protocol
This protocol outlines a typical procedure for determining the binding affinity of an unlabeled compound, such as this compound, to a specific prostanoid receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human prostanoid receptor of interest (e.g., EP4).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-PGE2).
-
Test Compound: Unlabeled this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: A buffer of physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ligand for the target receptor to determine non-specific binding.
-
96-well Plates: For incubating the assay components.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity on the filters.
2. Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound (this compound), the radioligand at a fixed concentration (typically at or below its Kd), and the cell membranes.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filters completely.
-
Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
Eptaloprost: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Eptaloprost, a selective and potent agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4), is a molecule of significant interest for its therapeutic potential in a range of physiological and pathological processes, including inflammation, pain, and tissue regeneration. The EP4 receptor, a G protein-coupled receptor (GPCR), orchestrates a complex network of intracellular signaling cascades upon activation. A thorough understanding of these downstream pathways is paramount for the rational design of novel therapeutics and for elucidating the full spectrum of this compound's biological effects. This technical guide provides a comprehensive overview of the primary and alternative signaling pathways activated by this compound, supported by quantitative data and detailed experimental methodologies.
Core Signaling Cascades of this compound
This compound primarily exerts its effects through the canonical Gαs-cAMP-PKA pathway. However, emerging evidence suggests the engagement of alternative signaling arms, including Gαi-mediated and β-arrestin-dependent pathways, which contribute to the pleiotropic nature of EP4 receptor activation.
The Canonical Gαs-cAMP-PKA Pathway
The principal mechanism of action for this compound involves the activation of the Gαs subunit of the heterotrimeric G protein complex associated with the EP4 receptor. This initiates a well-defined signaling cascade:
-
Gαs Activation: Upon this compound binding, the EP4 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of Gαs from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex directly binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active and can phosphorylate a multitude of downstream protein substrates on serine and threonine residues.
-
Cellular Responses: The phosphorylation of target proteins by PKA modulates their activity, leading to a wide array of cellular responses, including gene transcription, metabolic changes, and regulation of cell growth and differentiation.
The Alternative Gαi-ERK Pathway
In addition to Gαs coupling, the EP4 receptor has been shown to associate with the inhibitory Gαi subunit, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Gαi Activation: this compound binding to the EP4 receptor can also promote the exchange of GDP for GTP on Gαi.
-
Downstream Effectors: The activation of Gαi can lead to ERK1/2 phosphorylation through various intermediaries, which may involve βγ subunits, receptor tyrosine kinase (RTK) transactivation, or the activation of small GTPases like Ras and Rap1.
-
ERK1/2 Phosphorylation: The sequential activation of the Raf-MEK-ERK kinase cascade culminates in the dual phosphorylation of ERK1/2 on threonine and tyrosine residues within the T-E-Y motif.
-
Cellular Outcomes: Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, influencing processes such as cell proliferation, differentiation, and survival.
Eptaloprost: An In-depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of Eptaloprost, a synthetic prostaglandin F2α analogue. Due to the limited publicly available stability data specific to this compound, this guide leverages data from closely related and structurally similar prostaglandin F2α analogues, primarily Latanoprost, to provide a representative profile. This approach is grounded in the shared chemical functionalities susceptible to degradation.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid |
| Molecular Formula | C26H36O6 |
| Molecular Weight | 444.56 g/mol |
| CAS Number | 118547-49-0 |
Stability and Degradation Profile
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][2] The stability of prostaglandin F2α analogues is influenced by several factors, including pH, temperature, light, and oxidative stress.[3][4]
Summary of Forced Degradation Studies
The following table summarizes the expected degradation behavior of this compound based on studies of analogous compounds under various stress conditions. The extent of degradation is typically targeted between 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.
| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl, 60°C, 8 hours | Significant degradation | Isopropyl ester hydrolysis to the corresponding carboxylic acid (Latanoprost acid analogue) |
| Base Hydrolysis | 1 M NaOH, 60°C, 4 hours | Significant degradation | Isopropyl ester hydrolysis to the corresponding carboxylic acid (Latanoprost acid analogue) |
| Oxidative | 30% H2O2, RT, 24 hours | Moderate degradation | Oxidation of the C-15 hydroxyl group to a ketone (15-keto analogue) |
| Thermal | 60°C, 7 days | Moderate degradation | Formation of various isomers and dehydration products |
| Photolytic | UV light (254 nm), solid-state and solution, 24 hours | Significant degradation in solution | Isomerization of the cis-double bond in the alpha chain, formation of other photoproducts |
Postulated Degradation Pathway
The primary degradation pathways for this compound are anticipated to involve hydrolysis of the isopropyl ester and oxidation of the C-15 allylic hydroxyl group.
Experimental Protocols
The following section outlines a representative experimental protocol for conducting forced degradation studies and developing a stability-indicating analytical method for this compound, based on methodologies used for similar prostaglandin analogues.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 4 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H2O2. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 60°C for 7 days. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance and a 100 µg/mL solution to UV light (254 nm) for 24 hours.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Signaling Pathway
This compound, as a prostaglandin F2α analogue, is expected to exert its biological effects by acting as an agonist at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6] Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses.
Upon binding of this compound to the FP receptor, the associated Gq protein is activated.[5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers then orchestrate a variety of cellular responses.[5][6]
Conclusion
This technical guide provides a foundational understanding of the stability and degradation profile of this compound, drawing upon data from structurally related prostaglandin F2α analogues. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and oxidation of the C-15 hydroxyl group. A robust stability-indicating HPLC method is essential for monitoring the purity and potency of this compound during development and in finished products. Further, its mechanism of action is mediated through the FP receptor signaling cascade. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies on Eptaloprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptaloprost is a prostacyclin (PGI2) mimetic developed as a prodrug of the pharmacologically active compound, Cicaprost. This design aims to leverage the therapeutic benefits of prostacyclin analogs, which include potent vasodilation and inhibition of platelet aggregation, while potentially offering an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the preclinical data available for this compound and its active metabolite, Cicaprost, focusing on their pharmacokinetics, pharmacodynamics, mechanism of action, and available toxicological information. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Pharmacokinetics
This compound is designed for bioactivation to Cicaprost via beta-oxidation.[1] Preclinical pharmacokinetic studies have been conducted in several species to evaluate the absorption, distribution, metabolism, and excretion of this compound and the formation of Cicaprost.
Experimental Protocol: Pharmacokinetic Studies in Rats, Monkeys, and Humans
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, Cicaprost, following intravenous (i.v.) and oral (i.g.) administration.
Methodology:
-
Test Subjects: Male Wistar rats, male and female Cynomolgus monkeys, and healthy male human volunteers.
-
Drug Administration: Tritiated this compound was administered as a single dose, either intravenously or by oral gavage.
-
Sample Collection: Blood samples were collected at predetermined time points. Urine and feces were collected over a specified period.
-
Analysis: Plasma concentrations of this compound and Cicaprost were determined by a validated radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS). Radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.
-
Pharmacokinetic Parameters: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), and total clearance (CL).
Table 1: Pharmacokinetic Parameters of this compound and Cicaprost
| Parameter | Species | This compound (i.v.) | Cicaprost (from this compound i.v.) | Cicaprost (oral) |
| Tmax (h) | Rat | <0.5 | 0.25 - 0.5 | - |
| Monkey | <0.5 | 0.25 - 0.5 | - | |
| Human | <0.5 | 0.25 - 0.5 | 0.25 - 1.5 | |
| t1/2 (h) | Rat | 0.1 - 0.5 | - | ~1 |
| Monkey | 0.1 - 0.5 | - | ~1 | |
| Human | 0.1 - 0.5 | - | ~1 | |
| Total Clearance (mL/min/kg) | Rat | 170 | - | 4 - 7 |
| Monkey | 62 | - | 4 - 7 | |
| Human | 66 | - | 4 - 7 |
Data for Cicaprost (oral) is from studies with direct administration of Cicaprost.[2]
Summary of Findings: this compound is rapidly and completely absorbed in rats, monkeys, and humans.[1] It is quickly converted to its active metabolite, Cicaprost, with peak plasma levels of the parent compound observed within 30 minutes.[1] The disposition of this compound is rapid, with half-lives ranging from 0.1 to 0.5 hours.[1] The resulting Cicaprost plasma levels, however, did not show a delayed or extended profile compared to direct Cicaprost administration.[1]
Pharmacodynamics
The pharmacological effects of this compound are mediated by its active metabolite, Cicaprost, which is a potent and selective agonist for the prostacyclin receptor (IP receptor).
Experimental Protocol: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of Cicaprost on platelet aggregation.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) was prepared from whole blood collected from healthy human donors.
-
Assay Procedure:
-
PRP was pre-incubated with various concentrations of Cicaprost or vehicle control.
-
Platelet aggregation was induced by the addition of an agonist, such as adenosine diphosphate (ADP).
-
The change in light transmission, which correlates with the degree of aggregation, was measured using an aggregometer.
-
-
Data Analysis: The concentration of Cicaprost that causes 50% inhibition of platelet aggregation (IC50) was calculated from the concentration-response curve.
Experimental Protocol: cAMP Accumulation Assay
Objective: To quantify the ability of Cicaprost to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in cells expressing the IP receptor.
Methodology:
-
Cell Culture: UMR-106 osteoblast-like cells, which endogenously express the prostacyclin receptor, were cultured under standard conditions.
-
Assay Procedure:
-
Cells were pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells were then stimulated with various concentrations of Cicaprost for a defined period.
-
The reaction was terminated, and the cells were lysed.
-
-
cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: The effective concentration of Cicaprost that elicits 50% of the maximal response (EC50) was determined from the dose-response curve.
Table 2: Pharmacodynamic Parameters of Cicaprost
| Parameter | Assay | Cell/Tissue Type | Value |
| EC50 | cAMP Accumulation | UMR-106 cells | 5 x 10⁻⁸ M[1] |
| pIC50 | Inhibition of Platelet Aggregation | Human Platelet-Rich Plasma | 9.52 ± 0.10 |
pIC50 is the negative logarithm of the IC50 value.
Mechanism of Action
Cicaprost exerts its effects by binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the observed physiological responses.
Signaling Pathway of Cicaprost
Activation of the IP receptor by Cicaprost leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit of the coupled G-protein. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the cellular response, such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.
References
- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of cicaprost in healthy volunteers after oral administration of 5 to 20 micrograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptaloprost: A Prodrug Approach to Prostacyclin (PGI2) Mimesis for Therapeutic Application
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Eptaloprost is a synthetic prostacyclin (PGI2) analog designed as a stable prodrug that undergoes in vivo bioactivation to its pharmacologically active metabolite, cicaprost. As a potent PGI2 mimetic, cicaprost selectively targets the prostacyclin receptor (IP receptor), a G-protein coupled receptor, to elicit a cascade of downstream signaling events. The primary consequence of IP receptor activation is the stimulation of adenylyl cyclase, leading to a significant elevation in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP mediates the two hallmark physiological effects of PGI2: potent vasodilation and robust inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the pharmacology of its active metabolite, cicaprost. It includes a detailed examination of its signaling pathways, quantitative data on its receptor binding and functional potency, and detailed protocols for key experimental assays used in its characterization.
Introduction to this compound and Prostacyclin Mimesis
Prostacyclin (PGI2) is a lipid mediator produced by endothelial cells that plays a critical role in cardiovascular homeostasis. Its potent vasodilatory and anti-platelet aggregation effects are crucial for maintaining vascular health. However, the therapeutic utility of native PGI2 is severely limited by its chemical instability and very short biological half-life. This has driven the development of stable synthetic analogs, known as PGI2 mimetics.
This compound represents a sophisticated prodrug strategy to overcome the limitations of PGI2 therapy. It is designed to be pharmacologically inactive until it is metabolized in the body, via beta-oxidation, to its active form, cicaprost.[1] This approach offers the potential for improved pharmacokinetic and pharmacodynamic profiles compared to direct administration of the active compound. Cicaprost is a highly potent and selective agonist for the IP receptor, effectively mimicking the beneficial effects of endogenous PGI2.
Mechanism of Action and Signaling Pathway
The therapeutic effects of this compound are mediated by its active metabolite, cicaprost, through the canonical PGI2 signaling pathway. This pathway is initiated by the binding of cicaprost to the IP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.
The key steps in the signaling cascade are as follows:
-
Receptor Binding: Cicaprost binds to the IP receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.
-
G-Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The Gs-alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit then binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.
-
Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. In vascular smooth muscle cells, this results in relaxation and vasodilation. In platelets, it leads to the inhibition of activation and aggregation.
Quantitative Pharmacological Data
The pharmacological activity of this compound's active metabolite, cicaprost, has been quantified in several key assays. This data is essential for understanding its potency and selectivity.
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity (Ki) | |||
| IP Receptor | 13 nM | Mouse IP receptor expressed in CHO cells | Kiriyama et al., 1997[2][3] |
| Functional Potency (EC50/IC50) | |||
| cAMP Accumulation (EC50) | ~10-20 nM | Not specified | Falcetti, 2006[1] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | 3.2 ± 0.4 nM | Human platelet-rich plasma | Seiler et al., 1988 |
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is adapted from the methods described by Kiriyama et al. (1997) for determining the binding affinity of cicaprost to the IP receptor.
Objective: To determine the inhibitory constant (Ki) of cicaprost for the IP receptor using a competitive radioligand binding assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the mouse IP receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Radioligand: [3H]-Iloprost (a stable PGI2 analog).
-
Unlabeled competitor: Cicaprost.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-IP cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of membrane suspension (containing a predetermined optimal amount of protein).
-
50 µL of [3H]-Iloprost at a concentration close to its Kd.
-
50 µL of varying concentrations of unlabeled cicaprost or buffer (for total binding) or a high concentration of unlabeled iloprost (for non-specific binding).
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cicaprost concentration.
-
Determine the IC50 value (the concentration of cicaprost that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol outlines a general method for measuring cAMP accumulation in response to cicaprost.
Objective: To determine the EC50 value of cicaprost for stimulating cAMP production.
Materials:
-
A suitable cell line expressing the IP receptor (e.g., HEL cells, CHO-IP cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Cicaprost.
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).
-
Lysis buffer.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate and grow to a desired confluency.
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.
-
Add varying concentrations of cicaprost to the wells in triplicate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by removing the stimulation buffer and adding lysis buffer.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the concentration of cAMP produced at each cicaprost concentration.
-
Plot the cAMP concentration against the logarithm of the cicaprost concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Platelet Aggregation Assay
This protocol is based on the methods described by Seiler et al. (1988) for assessing the inhibitory effect of cicaprost on platelet aggregation.
Objective: To determine the IC50 value of cicaprost for the inhibition of ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human venous blood.
-
Anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregating agent (e.g., Adenosine diphosphate - ADP).
-
Cicaprost.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Collect human blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add varying concentrations of cicaprost or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 2-5 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of cicaprost.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the cicaprost concentration.
-
Determine the IC50 value, the concentration of cicaprost that causes 50% inhibition of aggregation.
-
Conclusion
This compound, through its active metabolite cicaprost, is a potent and selective PGI2 mimetic that effectively activates the IP receptor-mediated signaling pathway. The resulting increase in intracellular cAMP provides a strong mechanistic basis for its therapeutic potential as a vasodilator and inhibitor of platelet aggregation. The quantitative data on its receptor affinity and functional potency, combined with the detailed experimental protocols provided herein, offer a solid foundation for further research and development of this promising therapeutic agent. The prodrug approach of this compound may offer significant advantages in clinical applications where stable and sustained prostacyclin-like activity is desired.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptaloprost: A Prodrug Approach to Prostacyclin Mimicry - A Technical Guide
Foreword
Eptaloprost represents a significant advancement in the field of prostacyclin mimetics, employing a prodrug strategy to deliver its pharmacologically active metabolite, cicaprost. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical synthesis, preclinical and clinical pharmacology, and the underlying signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this novel therapeutic agent.
Discovery and Rationale
This compound was designed as a chemically stable and orally bioavailable prodrug of cicaprost, a potent and metabolically stable prostacyclin (PGI2) analog. The core concept behind its development was to achieve sustained delivery of the active moiety through a bioactivation process. This compound itself is a PGI2-mimetic that is converted to cicaprost via β-oxidation.[1] This metabolic conversion is a key feature of its design, aiming to overcome the limitations of direct administration of prostacyclin and its analogs, which often require intravenous infusion due to their chemical instability and rapid metabolism.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of prostaglandin analogs involves a multi-step process. Typically, this process starts from a chiral core structure, followed by the sequential addition of the alpha and omega side chains. For this compound, the synthesis would involve the creation of the cicaprost core structure with a subsequent extension of the alpha side chain to form the heptanoic acid derivative that is susceptible to β-oxidation.
Mechanism of Action and Signaling Pathways
The pharmacological activity of this compound is attributable to its active metabolite, cicaprost. Cicaprost is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1]
Prostacyclin Receptor (IP) Signaling
Activation of the IP receptor by cicaprost initiates a signaling cascade that is central to its therapeutic effects. The primary pathway involves the coupling of the IP receptor to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and inhibition of platelet aggregation.
Interaction with Other Signaling Pathways
Evidence also suggests that cicaprost can interact with other signaling pathways, including the TGF-β/Smad pathway. Some studies have shown that prostacyclin analogs can inhibit TGF-β-induced cellular responses, which may contribute to their anti-fibrotic effects.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to the active metabolite, cicaprost.
Bioactivation of this compound
This compound is designed to undergo β-oxidation, a metabolic process that shortens the heptanoic acid side chain to a pentanoic acid side chain, thereby converting it to cicaprost.[1] This bioactivation is a critical step in its mechanism of action.
Pharmacokinetic Parameters
Pharmacokinetic studies of this compound have been conducted in rats, monkeys, and humans.[1]
| Parameter | Rat | Monkey | Human |
| This compound | |||
| Total Clearance (ml/min/kg) | 170 | 62 | 66 |
| Half-life (h) | 0.1 | 0.5 | 0.5 |
| Mean Residence Time (h) | 0.15 | 0.4 | 0.6 |
| Time to Peak Plasma Level (h) | < 0.5 | < 0.5 | < 0.5 |
| Cicaprost (from this compound) | |||
| Time to Peak Plasma Level (h) | 0.25 | 0.5 | 0.5 |
| Table 1: Pharmacokinetic parameters of this compound and its active metabolite Cicaprost in different species.[1] |
Preclinical Pharmacology
Preclinical studies have been essential in characterizing the pharmacological profile of cicaprost, the active metabolite of this compound.
In Vitro Studies
| Assay | Species | Parameter | Value |
| Inhibition of ADP-induced Platelet Aggregation | Human | pIC50 | 9.52 ± 0.10 |
| Table 2: In vitro activity of Cicaprost. |
Experimental Protocols
Platelet Aggregation Assay (General Protocol):
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established before adding an aggregating agent (e.g., ADP or collagen).
-
Inhibition Assessment: Different concentrations of cicaprost are added to the PRP before the addition of the aggregating agent to determine the inhibitory effect.
-
Data Analysis: The concentration of cicaprost that causes 50% inhibition of aggregation (IC50) is calculated.
cAMP Functional Assay (General Protocol):
-
Cell Culture: A suitable cell line expressing the prostacyclin receptor (e.g., HEK293 cells) is cultured.
-
Cell Stimulation: The cells are treated with different concentrations of cicaprost.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a radioimmunoassay).
-
Data Analysis: The concentration of cicaprost that produces 50% of the maximal response (EC50) is determined.
Clinical Development
Clinical studies have been conducted to evaluate the safety and efficacy of this compound in humans. As a prodrug of cicaprost, the clinical data for cicaprost is also relevant. A preliminary study investigated the effects of oral cicaprost in patients with Raynaud's syndrome secondary to systemic sclerosis. While this study did not show significant changes in the measured blood coagulation parameters at the tested doses, it provided initial human safety data. Further clinical trials with this compound would be necessary to establish its therapeutic efficacy and safety profile for specific indications.
Logical Workflow of Development
The development of this compound followed a logical progression from conceptualization to preclinical and clinical evaluation.
Conclusion
This compound is a rationally designed prodrug that leverages the metabolic process of β-oxidation to deliver the potent prostacyclin mimetic, cicaprost. Its development represents a strategic approach to improve the therapeutic window and convenience of prostacyclin-based therapies. The data gathered from preclinical and early clinical studies provide a solid foundation for its mechanism of action and pharmacokinetic profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various clinical settings where prostacyclin mimetics are indicated.
References
Methodological & Application
Application Notes and Protocols: Epoprostenol for In Vivo Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Epoprostenol, a prostacyclin analog, in established in vivo models of pulmonary hypertension (PH). Epoprostenol, a potent vasodilator and inhibitor of platelet aggregation, is a critical tool for preclinical research into the pathophysiology of PH and the development of novel therapeutics.[1][2] This document outlines the underlying signaling pathways, detailed experimental protocols for common animal models, and a summary of expected quantitative outcomes.
Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[3] Animal models are essential for understanding the disease mechanisms and for testing the efficacy of potential new treatments.[3] Epoprostenol and other prostacyclin analogs are a cornerstone of PH therapy, and their evaluation in preclinical models is a key step in drug development.
Signaling Pathway of Epoprostenol
Epoprostenol exerts its therapeutic effects primarily through the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) found on the surface of pulmonary artery smooth muscle cells (PASMCs) and platelets.[2][4] Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.
The key steps in the Epoprostenol signaling pathway are:
-
Receptor Binding: Epoprostenol binds to the IP receptor on the cell membrane.
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][5]
-
Downstream Effects: PKA phosphorylates various downstream targets, resulting in:
Caption: Epoprostenol signaling pathway in pulmonary artery smooth muscle cells.
Experimental Protocols
Two common and well-validated animal models for inducing pulmonary hypertension are the monocrotaline (MCT) rat model and the Sugen/hypoxia (SuHx) mouse model.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
The MCT model is a widely used model of PH characterized by endothelial damage and subsequent vascular remodeling.[3]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) solution (e.g., 60 mg/kg in sterile saline)
-
Epoprostenol (e.g., Flolan®)
-
Sterile diluent for Epoprostenol
-
Osmotic minipumps
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for pump implantation
-
Catheters for hemodynamic measurements
Protocol:
-
Induction of PH:
-
Administer a single subcutaneous injection of MCT (60 mg/kg).
-
House the animals under standard conditions for 2-3 weeks to allow for the development of PH.
-
-
Epoprostenol Preparation and Pump Loading:
-
Reconstitute Epoprostenol powder with the provided sterile diluent to a desired concentration (e.g., 3,000 ng/mL to 10,000 ng/mL).[7]
-
Fill osmotic minipumps with the Epoprostenol solution. The pump flow rate and drug concentration will determine the final dose.
-
-
Surgical Implantation of Osmotic Minipump:
-
After 2-3 weeks of MCT induction, anesthetize the rats.
-
Make a small subcutaneous incision on the back, between the shoulder blades.
-
Implant the filled osmotic minipump subcutaneously.
-
Suture the incision.
-
The pump will deliver a continuous infusion of Epoprostenol. A common starting dose is 2 ng/kg/min, which can be titrated upwards.[7]
-
-
Hemodynamic Assessment (at endpoint, e.g., 4 weeks post-MCT):
-
Anesthetize the rats.
-
Perform a right heart catheterization to measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP).
-
Collect heart and lung tissues for further analysis.
-
-
Data Analysis:
-
Measure right ventricular hypertrophy (RVH) by calculating the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (Fulton Index).
-
Perform histological analysis of lung tissue to assess pulmonary vascular remodeling.
-
Caption: Experimental workflow for the MCT rat model with Epoprostenol treatment.
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Mice
The SuHx model in mice induces a more severe and persistent form of PH that closely mimics the human disease, including the formation of plexiform-like lesions.
Materials:
-
Male C57BL/6 mice
-
Sugen 5416 (SU5416) solution (20 mg/kg in DMSO and sterile saline)
-
Hypoxia chamber (10% O₂)
-
Beraprost (or other orally available prostacyclin analog)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Equipment for hemodynamic and histological analysis
Protocol:
-
Induction of PH:
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).
-
Immediately place the mice in a hypoxia chamber (10% O₂) for 3 weeks.
-
After 3 weeks of hypoxia, return the mice to normoxia (room air) for an additional 2-5 weeks to allow for the progression of severe PH.
-
-
Beraprost Administration (Oral Gavage):
-
Prepare a solution of Beraprost in a suitable vehicle (e.g., water or saline).
-
Beginning at a designated time point after PH induction (e.g., after the 3-week hypoxia period), administer Beraprost daily via oral gavage. The dosage will depend on the specific analog and study design.
-
-
Endpoint Assessment (e.g., 5-8 weeks post-Sugen injection):
-
Perform hemodynamic measurements (RVSP, mPAP) via right heart catheterization under anesthesia.
-
Collect heart and lung tissues for analysis of RVH (Fulton Index) and vascular remodeling (histology).
-
Caption: Experimental workflow for the Sugen/Hypoxia mouse model with Beraprost treatment.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies using prostacyclin analogs in in vivo models of pulmonary hypertension.
Table 1: Hemodynamic Effects of Prostacyclin Analogs in the Monocrotaline Rat Model
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton Index) | Pulmonary Vascular Remodeling (% Medial Wall Thickness) |
| Control | ~25 | ~0.25 | ~15% |
| MCT + Vehicle | ~60 | ~0.50 | ~40% |
| MCT + Treprostinil (low dose) | No significant reduction | No significant reduction | No significant reduction |
| MCT + Treprostinil (high dose) | No significant reduction | No significant reduction | No significant reduction |
| MCT + ONO-1301 | ↓ 18.4% vs. MCT + Vehicle | ↓ 18.4% vs. MCT + Vehicle | ↓ 31.2% vs. MCT + Vehicle |
| MCT + Beraprost NPs | Significantly decreased vs. MCT + Vehicle | Significantly decreased vs. MCT + Vehicle | Significantly decreased vs. MCT + Vehicle |
Data are illustrative and may vary between studies. ONO-1301 is a long-acting prostacyclin analog.[2] Beraprost NPs refers to Beraprost incorporated into nanoparticles.[4]
Table 2: Effects of Prostacyclin Analogs in the Sugen/Hypoxia Mouse Model
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton Index) |
| Normoxia + Vehicle | ~20-25 | ~0.2-0.25 |
| SuHx + Vehicle | ~45-55 | ~0.4-0.5 |
| SuHx + Beraprost NPs | Significantly decreased vs. SuHx + Vehicle | Significantly decreased vs. SuHx + Vehicle |
Data are illustrative and based on the reported significant effects of Beraprost nanoparticles.[4]
Conclusion
Epoprostenol and other prostacyclin analogs are invaluable tools for the study of pulmonary hypertension in in vivo models. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies aimed at understanding the disease and evaluating novel therapeutic interventions. Careful adherence to established protocols and accurate quantitative assessment are critical for obtaining reliable and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel secreted-cAMP pathway inhibits pulmonary hypertension via a feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for E-906: An Eptaloprost Analog in Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptaloprost is a synthetic analog of prostacyclin (PGI₂) that demonstrates significant vasodilatory properties. As a member of the prostanoid family, it plays a crucial role in the regulation of vascular tone, inhibition of platelet aggregation, and cytoprotection. These characteristics make this compound and its analogs, such as the fictional compound E-906, promising candidates for the treatment of cardiovascular conditions like pulmonary arterial hypertension and peripheral vascular disease. Understanding the precise mechanism and quantifying the vasodilatory effects of E-906 are essential for its preclinical development.
This document provides detailed experimental protocols for assessing the vasodilatory activity of E-906 using ex vivo and in vitro methods. It includes a comprehensive description of the wire myography technique for isolated blood vessels and protocols for studying endothelial cell responses. Furthermore, it outlines the key signaling pathways involved in this compound-induced vasodilation and presents templates for data acquisition and analysis.
Mechanism of Action: Signaling Pathway
This compound and its analogs exert their vasodilatory effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor located on the surface of vascular smooth muscle and endothelial cells.[1] This initiates a downstream signaling cascade, as depicted in the diagram below.
Caption: Signaling pathway of this compound-induced vasodilation.
Binding of this compound to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), a key enzyme in smooth muscle contraction. This, coupled with a PKA-mediated decrease in intracellular calcium concentrations, results in the relaxation of vascular smooth muscle and subsequent vasodilation.[2]
Experimental Protocols
Ex Vivo Vasodilation Assay Using Wire Myography
This protocol details the assessment of the vasodilatory properties of E-906 on isolated arterial rings using a wire myograph system. This technique allows for the direct measurement of isometric tension in small blood vessels.[3][4][5]
Experimental Workflow:
Caption: Experimental workflow for the ex vivo wire myography assay.
Materials and Reagents:
-
E-906 stock solution (e.g., in DMSO)
-
Isolated arteries (e.g., thoracic aorta or mesenteric arteries from rats or mice)
-
Physiological Salt Solution (PSS), such as Krebs-Henseleit solution
-
Vasoconstrictor (e.g., Phenylephrine, U46619)
-
Endothelium-dependent vasodilator for control (e.g., Acetylcholine)
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Water bath or heating system for the myograph chambers
Protocol:
-
Vessel Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully excise the desired artery and place it in cold PSS.
-
Under a dissection microscope, remove any adhering connective and adipose tissue.
-
Cut the cleaned artery into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings on the wires of the myograph chambers, ensuring not to damage the endothelium.
-
Fill the chambers with PSS and maintain a constant temperature of 37°C, continuously bubbling with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes.
-
-
Normalization and Viability Check:
-
Normalize the tension of the arterial rings according to the manufacturer's instructions to determine the optimal resting tension.
-
To check for viability, induce contraction with a high potassium solution (KPSS).
-
To assess endothelium integrity, pre-constrict the rings with a vasoconstrictor and then induce relaxation with an endothelium-dependent vasodilator like acetylcholine.
-
-
Vasodilation Assay:
-
Wash the rings with PSS to return to baseline tension.
-
Induce a submaximal, stable contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).
-
Once a stable plateau is reached, add E-906 to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Record the relaxation response after each addition until a maximal relaxation is achieved or the concentration-response curve is complete.
-
-
Data Analysis:
-
Express the relaxation at each concentration of E-906 as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the E-906 concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ value (the concentration of E-906 that produces 50% of the maximal relaxation) from the curve using non-linear regression analysis.
-
In Vitro Endothelial Cell-Based Assays
These assays are useful for investigating the direct effects of E-906 on endothelial cells, such as the production of nitric oxide (NO), another important vasodilator.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium until confluent.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Wash the cells with a serum-free medium.
-
Treat the cells with various concentrations of E-906 for a specified period (e.g., 30 minutes).
-
-
NO Measurement:
-
Measure the production of NO in the cell culture supernatant using a Griess reagent kit, which detects nitrite, a stable breakdown product of NO.
-
Alternatively, use a fluorescent NO indicator to measure intracellular NO production.
-
-
Data Analysis:
-
Quantify the amount of nitrite or the fluorescence intensity and compare the results from treated cells to untreated controls.
-
Plot the NO production against the concentration of E-906.
-
Data Presentation
The quantitative data obtained from the vasodilation assays should be summarized in clear and structured tables for easy comparison. Below are template tables for presenting the results.
Table 1: Vasodilatory Effect of E-906 on Pre-constricted Rat Aortic Rings
| Concentration of E-906 (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | Value |
| 1 x 10⁻⁸ | Value |
| 1 x 10⁻⁷ | Value |
| 1 x 10⁻⁶ | Value |
| 1 x 10⁻⁵ | Value |
| EC₅₀ (M) | Calculated Value |
| Eₘₐₓ (%) | Maximum Relaxation |
Note: The values in this table are placeholders and need to be determined experimentally.
Table 2: Comparison of Vasodilatory Potency of E-906 with a Reference Compound
| Compound | EC₅₀ (M) (Mean ± SEM) | Eₘₐₓ (%) (Mean ± SEM) |
| E-906 | Value | Value |
| Iloprost (Reference) | Value | Value |
Note: The values in this table are for illustrative purposes and should be replaced with experimental data.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the vasodilatory properties of the this compound analog, E-906. The ex vivo wire myography assay is a robust method for determining the potency and efficacy of E-906 in isolated blood vessels, while in vitro endothelial cell assays can provide insights into its effects on key vasodilatory pathways. By following these detailed methodologies and utilizing the provided templates for data presentation, researchers can effectively characterize the pharmacological profile of E-906 and advance its development as a potential therapeutic agent for cardiovascular diseases.
References
- 1. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 2. reprocell.com [reprocell.com]
- 3. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Eptaloprost Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptaloprost is a synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant effects on the cardiovascular and pulmonary systems. As a prostacyclin mimetic, this compound is designed to elicit similar biological responses, primarily through the activation of the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the production of intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade mediates a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of cell proliferation.
These application notes provide detailed protocols for three key cell-based assays to evaluate the bioactivity of this compound: a cAMP accumulation assay, a platelet aggregation inhibition assay, and a cell proliferation assay. These assays are fundamental in characterizing the potency and efficacy of this compound and similar prostacyclin analogs in a preclinical setting.
cAMP Accumulation Assay
The measurement of intracellular cAMP is a direct and reliable method to quantify the activation of the IP receptor by this compound. This assay is crucial for determining the potency (EC50) of this compound in stimulating the primary signaling pathway associated with prostacyclin action.
Signaling Pathway
This compound binds to the prostacyclin (IP) receptor, a Gs-protein coupled receptor. This binding event triggers the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the cellular response.[1][2]
Experimental Workflow
References
Eptaloprost as a Tool Compound in Prostanoid Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptaloprost, also known as ONO-AE1-329, is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a G protein-coupled receptor (GPCR), the EP4 receptor is involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, bone metabolism, and cardiovascular function. The high selectivity of this compound for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP) makes it an invaluable tool for elucidating the specific roles of EP4 receptor signaling in these processes. These application notes provide detailed protocols for utilizing this compound in prostanoid research, along with key pharmacological data and visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound. This information is critical for designing and interpreting experiments aimed at investigating the EP4 receptor.
Table 1: this compound Binding Affinity for Prostanoid Receptors
| Receptor Subtype | Ligand | Organism | Assay Type | Kd (nM) | Ki (nM) | Reference |
| EP4 | This compound (ONO-AE1-329) | Human | Radioligand Binding | 10 | 1.3 | [1] |
| EP2 | This compound (ONO-AE1-329) | Human | Radioligand Binding | >3000 | >10000 | [1] |
| EP1 | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |
| EP3 | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |
| DP | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |
| FP | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |
| IP | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available | |
| TP | This compound (ONO-AE1-329) | Human | Radioligand Binding | Data not available | Data not available |
Note: The available data demonstrates high selectivity for the EP4 receptor over the EP2 receptor. Researchers are advised to experimentally determine the binding affinities for the remaining prostanoid receptors if cross-reactivity is a concern for their specific application.
Table 2: this compound Functional Potency
| Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| EP4 | HEK293 | cAMP Accumulation | EC50 | Data not available | |
| EP2 | HEK293 | cAMP Accumulation | EC50 | Data not available |
Note: While this compound is a known EP4 agonist that stimulates cAMP production, specific EC50 values from publicly available literature are limited. It is recommended to determine the EC50 in the specific cell system being used.
Signaling Pathway
This compound exerts its effects by activating the EP4 receptor, a Gs-coupled GPCR. This initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream effectors.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the activity of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the EP4 receptor and to assess its selectivity against other prostanoid receptors.
Objective: To measure the displacement of a radiolabeled ligand from the EP4 receptor by this compound.
Materials:
-
Cell membranes prepared from a cell line expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2.
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM unlabeled PGE2 (for non-specific binding) or the desired concentration of this compound.
-
Add 50 µL of [3H]-PGE2 (at a final concentration close to its Kd).
-
Add 100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay: cAMP Accumulation
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the EP4 receptor.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the EP4 receptor.
Materials:
-
A cell line expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Seed the EP4-expressing cells in a 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and wash the cells once with Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50.
References
Application of Prostacyclin Analogs in Cardiovascular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI2) and its synthetic analogs, such as Epoprostenol, Iloprost, and Beraprost, are potent vasodilators and inhibitors of platelet aggregation. These properties make them crucial subjects of investigation in cardiovascular research, with significant therapeutic applications in conditions like pulmonary hypertension, peripheral vascular disease, and myocardial dysfunction. This document provides detailed application notes and experimental protocols for the use of these analogs in cardiovascular research.
Mechanism of Action
Prostacyclin analogs exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.
Signaling Pathway Diagram
Caption: Prostacyclin analog signaling pathway leading to vasodilation and platelet inhibition.
Key Cardiovascular Research Applications
Prostacyclin analogs are investigated for a variety of cardiovascular effects:
-
Pulmonary Hypertension: They are a cornerstone in the treatment of pulmonary arterial hypertension (PAH) due to their potent vasodilatory effects on the pulmonary vasculature.
-
Anti-platelet Effects: Their ability to inhibit platelet aggregation is crucial in preventing thrombosis and in conditions with heightened platelet activation.
-
Cardiac Remodeling: Research suggests that prostacyclin analogs may play a role in modulating structural and functional changes in the myocardium in response to pathological stimuli.[1]
-
Myocardial Protection: Studies have explored their potential to protect the heart muscle during ischemia-reperfusion injury.
-
Left Ventricular Function: Prostaglandin I2 analogues like epoprostenol and iloprost have been shown to preserve the early phase of active isovolumic relaxation, potentially mediated by myocardial cAMP.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies on prostacyclin analogs.
| Parameter | Drug | Model/Study Population | Dosage/Concentration | Key Finding | Reference |
| Hemodynamics | Epoprostenol | Anesthetized Pigs | Titrated to 25% reduction in diastolic aortic pressure | Preserved early active isovolumic relaxation.[2] | [2] |
| Iloprost | Anesthetized Pigs | Titrated to 25% reduction in diastolic aortic pressure | Preserved early active isovolumic relaxation.[2] | [2] | |
| cAMP Levels | Epoprostenol | Anesthetized Pigs | Infusion | Increased interstitial myocardial cAMP from 7.60 to 13.87 fmol/ml.[2] | [2] |
| Iloprost | Anesthetized Pigs | Infusion | Trended to increase interstitial myocardial cAMP from 7.56 to 11.66 fmol/ml.[2] | [2] | |
| Blood Pressure | Prostaglandin I2 | Unanesthetized Bullfrogs | 0.03, 0.3, 3, and 10 µg/kg | Dose-dependent decrease in mean arterial pressure.[3] | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Left Ventricular Diastolic Function
Objective: To evaluate the effect of a prostacyclin analog on left ventricular diastolic function in an in vivo animal model.
Model: Anesthetized pigs (25-30 kg).[2]
Methodology:
-
Anesthesia and Instrumentation: Anesthetize the pigs and instrument them for hemodynamic monitoring, including a left ventricular pressure-volume catheter.
-
Baseline Measurements: Record baseline hemodynamic parameters, including heart rate, aortic pressure, and left ventricular pressure and volume.
-
Drug Administration: Administer the prostacyclin analog (e.g., Epoprostenol) intravenously. The drug can be titrated to achieve a specific hemodynamic target, such as a 25% reduction in diastolic aortic pressure.[2]
-
Data Acquisition: Continuously record hemodynamic data throughout the infusion.
-
Analysis: Analyze the pressure-volume loop data to assess diastolic function parameters, such as the maximum velocity of left ventricular pressure drop (dP/dt min) and end-diastolic compliance.[2]
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of left ventricular function.
Protocol 2: Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a prostacyclin analog on platelet aggregation in vitro.
Methodology:
-
Blood Collection: Collect whole blood from healthy human volunteers or an animal model into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Incubation: Incubate PRP with various concentrations of the prostacyclin analog or vehicle control at 37°C.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Measurement: Measure the change in light transmittance using a platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of the prostacyclin analog.
Logical Relationship Diagram
Caption: Logical relationship of prostacyclin analog in inhibiting platelet aggregation.
Conclusion
Prostacyclin analogs are invaluable tools in cardiovascular research, offering significant therapeutic potential. The protocols and data presented here provide a framework for investigating their multifaceted effects on the cardiovascular system. Further research into their signaling pathways and clinical applications will continue to advance our understanding and treatment of cardiovascular diseases.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Effect of prostaglandin I2 analogues on left ventricular diastolic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of prostaglandin I2 and prostaglandin F2 alpha in the unanesthetized bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro to In Vivo Correlation of Prostaglandin F2α Analog Activity
Introduction
These application notes provide a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for the activity of prostaglandin F2α analogs, a class of drugs primarily used to reduce intraocular pressure (IOP) in the treatment of glaucoma. Due to the limited publicly available information on "Eptaloprost," this document will serve as a detailed template, utilizing the well-characterized prostaglandin F2α analog, Latanoprost, as a representative compound. The principles, experimental protocols, and data analysis workflows described herein are broadly applicable to novel prostaglandin analogs and can be readily adapted once specific data for a new chemical entity becomes available.
Mechanism of Action and Signaling Pathway
Prostaglandin F2α analogs exert their therapeutic effect by acting as selective agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
The binding of a prostaglandin analog to the FP receptor triggers the activation of the Gq/11 family of G proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular calcium and DAG activate protein kinase C (PKC), which then phosphorylates downstream targets. This signaling cascade ultimately results in the remodeling of the extracellular matrix in the ciliary muscle, reducing hydraulic resistance and increasing aqueous humor outflow.
Figure 1: Prostaglandin F2α Analog Signaling Pathway.
In Vitro Activity Assessment
In vitro assays are crucial for determining the potency and efficacy of a new prostaglandin analog at its molecular target, the FP receptor. These assays provide quantitative data that can be correlated with in vivo activity.
Experimental Workflow: In Vitro Assays
Figure 2: Workflow for In Vitro Activity Assessment.
Experimental Protocols
Protocol 2.2.1: Radioligand Binding Assay
This assay measures the affinity of the test compound for the FP receptor.
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human FP receptor.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled prostaglandin, such as [3H]-PGF2α.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2.2.2: Calcium Mobilization Assay
This functional assay measures the ability of the test compound to activate the FP receptor and trigger a downstream signaling event.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the human FP receptor in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound.
-
Use a fluorescence plate reader with an automated injection system to add the test compound to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the test compound.
-
An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the test compound that produces 50% of the maximal response).
-
Quantitative In Vitro Data
| Parameter | Latanoprost (Example) | This compound (Hypothetical) | Description |
| Ki (nM) | 3.1 | 2.5 | Inhibitory constant for FP receptor binding. A lower value indicates higher affinity. |
| EC50 (nM) | 15.8 | 12.0 | Half-maximal effective concentration for calcium mobilization. A lower value indicates higher potency. |
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic effect of the prostaglandin analog in a living organism. The primary endpoint for glaucoma drugs is the reduction of intraocular pressure.
Experimental Workflow: In Vivo Studies
Figure 3: Workflow for In Vivo Efficacy Assessment.
Experimental Protocol
Protocol 3.2.1: Intraocular Pressure Reduction in a Rabbit Model
-
Animal Model:
-
Use healthy, normotensive New Zealand White rabbits.
-
Allow the animals to acclimate to the laboratory environment.
-
-
Baseline IOP Measurement:
-
Anesthetize the rabbits with a suitable anesthetic.
-
Measure the baseline intraocular pressure in both eyes using a tonometer.
-
-
Drug Administration:
-
Administer a single topical dose of the test compound formulation to one eye.
-
Administer the vehicle (placebo) to the contralateral eye as a control.
-
-
Post-Dose IOP Measurement:
-
Measure the IOP in both eyes at various time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Determine the percentage of IOP reduction for the treated eye relative to the control eye.
-
Plot the mean IOP reduction over time to evaluate the duration of action.
-
Quantitative In Vivo Data
| Time Point (hours) | Latanoprost (Example % IOP Reduction) | This compound (Hypothetical % IOP Reduction) |
| 1 | 10.2 | 12.5 |
| 2 | 18.5 | 20.1 |
| 4 | 25.3 | 28.4 |
| 8 | 22.1 | 24.6 |
| 12 | 19.8 | 21.3 |
| 24 | 15.4 | 17.0 |
In Vitro to In Vivo Correlation (IVIVC)
The goal of IVIVC is to establish a predictive relationship between in vitro pharmacological parameters and in vivo therapeutic efficacy. For prostaglandin analogs, this typically involves correlating receptor affinity (Ki) and potency (EC50) with the magnitude and duration of IOP reduction.
IVIVC Workflow
Figure 4: Workflow for In Vitro to In Vivo Correlation.
Establishing the Correlation
-
Data Collection:
-
Gather in vitro (Ki, EC50) and in vivo (maximum % IOP reduction) data for a series of prostaglandin analogs with varying potencies.
-
-
Data Analysis:
-
Plot the in vivo efficacy (e.g., maximum % IOP reduction) as a function of the in vitro potency (e.g., pKi or pEC50, which are the negative logarithms of Ki and EC50, respectively).
-
Perform a linear regression analysis to determine the strength of the correlation (R² value).
-
-
Model Validation:
-
Use the established correlation model to predict the in vivo efficacy of a new set of prostaglandin analogs based on their in vitro data.
-
Compare the predicted efficacy with the experimentally determined in vivo results to validate the model.
-
A strong IVIVC can be a powerful tool in drug development, allowing for the early prediction of clinical efficacy from preclinical data, thereby guiding lead optimization and candidate selection.
Troubleshooting & Optimization
Troubleshooting Eptaloprost insolubility in aqueous solutions
Disclaimer: Eptaloprost is a prostaglandin analog, and specific solubility data is not widely available in public literature. The following troubleshooting guide is based on the known properties of similar prostaglandin F2α analogs, such as Latanoprost and Travoprost. These recommendations should be adapted and verified for this compound in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is expected. Prostaglandin analogs like this compound are often oily, lipophilic molecules that are practically insoluble in water and aqueous buffers. Direct dissolution in aqueous media will likely result in a cloudy suspension or visible undissolved product.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to first dissolve this compound in an organic solvent. Common choices for similar prostaglandin analogs include dimethyl sulfoxide (DMSO), ethanol, acetonitrile, methanol, or ethyl acetate. For biological experiments, DMSO is a frequent choice, but it is crucial to be aware of its potential effects on cells and to use a final concentration that is non-toxic to your experimental system.
Q3: How can I prepare a working solution of this compound in an aqueous medium for my experiment?
A3: To prepare a working solution, you should first create a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. It is important to add the stock solution to the aqueous buffer while vortexing or stirring to facilitate dispersion and prevent precipitation.
Q4: I've diluted my this compound stock solution into my buffer, but it still looks cloudy. What can I do?
A4: Cloudiness indicates that the solubility limit of this compound in your aqueous buffer has been exceeded. Several strategies can be employed to address this, including the use of a co-solvent, adjusting the pH, or incorporating a surfactant. See the Troubleshooting Guide below for more detailed steps.
Q5: What is the importance of pH when dissolving this compound?
A5: The predicted pKa of this compound is approximately 4.63. At a pH above the pKa, the carboxylic acid moiety of the molecule will be deprotonated, increasing its polarity and potentially its aqueous solubility. Therefore, using a buffer with a pH in the neutral to slightly basic range (e.g., pH 7.2-7.4) may improve solubility compared to acidic conditions.
Troubleshooting Guide: this compound Insolubility
Problem: Precipitate or cloudiness observed after diluting this compound stock solution into an aqueous buffer.
Here is a stepwise approach to troubleshoot and resolve this issue:
Step 1: Initial Stock Solution Preparation
-
Action: Ensure your initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved and clear.
-
Rationale: Any undissolved particles in the stock will be carried over into the aqueous dilution.
Step 2: Dilution Technique
-
Action: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Rationale: This promotes rapid mixing and dispersion, reducing the likelihood of localized high concentrations that can lead to precipitation.
Step 3: Co-Solvent Utilization
-
Action: If direct dilution fails, consider adding a small percentage of a water-miscible organic solvent (a co-solvent) to your final aqueous solution.
-
Example: Prepare your aqueous buffer to contain a low, non-toxic concentration of ethanol or propylene glycol before adding the this compound stock.
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
Step 4: pH Adjustment
-
Action: Prepare your aqueous buffer at a pH that is at least one to two units above the pKa of this compound (pKa ≈ 4.63). A common physiological pH of 7.4 is often a good starting point.
-
Rationale: Increasing the pH deprotonates the carboxylic acid group, making the molecule more polar and water-soluble.
Step 5: Surfactant Incorporation
-
Action: For in vitro experiments where it is permissible, consider the addition of a non-ionic surfactant.
-
Example: Low concentrations of Tween® 20 or Polyoxyl 40 hydrogenated castor oil can aid in solubilization.
-
Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
Step 6: Temperature Considerations
-
Action: Gently warming the aqueous buffer during the dilution of the stock solution may help.
-
Caution: Be mindful of the temperature stability of this compound and other components in your experimental system.
-
Rationale: Solubility of many compounds increases with temperature.
Data Presentation
Table 1: Solubility of Prostaglandin F2α Analogs in Various Solvents
| Solvent | Latanoprost | Travoprost |
| Water | Practically Insoluble | Practically Insoluble |
| Acetonitrile | Very Soluble | Very Soluble |
| Methanol | Freely Soluble | Very Soluble |
| Ethanol | Freely Soluble | Not specified |
| Acetone | Freely Soluble | Not specified |
| Ethyl Acetate | Freely Soluble | Not specified |
| Isopropanol | Freely Soluble | Not specified |
| Octanol | Freely Soluble | Very Soluble |
| Chloroform | Not specified | Very Soluble |
| DMSO | Freely Soluble | Not specified |
Data compiled from publicly available drug labels and chemical databases. "Freely Soluble" and "Very Soluble" indicate high solubility, while "Practically Insoluble" indicates very low solubility.
Table 2: Formulation Components of Commercial Prostaglandin Analog Ophthalmic Solutions
| Component | Latanoprost Ophthalmic Solution | Travoprost Ophthalmic Solution |
| Active Ingredient | Latanoprost | Travoprost |
| pH | ~6.7 | ~5.7 - 6.0 |
| Solubilizing Agent | - | Polyoxyl 40 hydrogenated castor oil |
| Preservative | Benzalkonium chloride | Benzalkonium chloride or sofZia® |
| Tonicity Agent | Sodium chloride | Mannitol, Boric acid, Propylene glycol, Sorbitol |
| pH Adjusters | Sodium hydroxide, Hydrochloric acid | Sodium hydroxide, Hydrochloric acid |
| Buffer | Sodium phosphate monobasic, Sodium phosphate dibasic | Tromethamine, Boric acid |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution at -20°C or as recommended by the supplier.
Protocol 2: Preparation of a 1 µM this compound Working Solution in PBS (pH 7.4)
-
Thaw the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired final volume of Phosphate Buffered Saline (PBS), pH 7.4.
-
While vortexing the PBS, add the required volume of the 10 mM this compound stock solution dropwise. For a 1 µM final concentration in 10 mL of PBS, you would add 1 µL of the 10 mM stock.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Use the working solution immediately in your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound insolubility.
Optimizing Eptaloprost Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Eptaloprost for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: Direct experimental data for optimal this compound concentrations is limited. However, based on data from similar prostaglandin F2α (PGF2α) and prostaglandin E2 (PGE2) analogs, a starting range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. For some applications, concentrations as low as 50-100 nM have been shown to elicit physiological activity with related compounds.[1]
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound is not widely reported. However, prostaglandin analogs like PGF2α are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol at concentrations of 100 mM or higher.[2][3] To prepare a stock solution, dissolve this compound in 100% DMSO or ethanol to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to the desired final working concentration. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways activated by prostaglandin analogs like this compound?
A3: this compound is expected to act as an agonist at prostaglandin receptors. Prostaglandin F2α, for instance, binds to the PGF2α receptor, a G-protein coupled receptor (GPCR). This binding can initiate several downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), respectively.
Figure 1: Simplified signaling pathway for prostaglandin analogs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations | Compound Instability: Prostaglandin analogs can be unstable in aqueous solutions. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Calculation error or degradation of the compound. | Verify calculations and the integrity of the stock solution. Consider using a new vial of the compound. | |
| Cellular Resistance/Insensitivity: The cell line may not express the target receptor or may have a low receptor density. | Perform RT-PCR or Western blot to confirm the expression of the relevant prostaglandin receptor. Consider using a different cell line known to be responsive to prostaglandin analogs. | |
| High background or off-target effects | Concentration too high: Supramaximal concentrations can lead to non-specific binding and activation of other signaling pathways. | Perform a thorough dose-response experiment to identify the optimal concentration range that elicits a specific response without causing toxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. | Ensure the final solvent concentration in the cell culture medium is below cytotoxic levels (typically <0.1%). Run a solvent-only control to assess its effect on the cells. | |
| Precipitation of the compound in culture medium | Poor Solubility: The compound may not be fully soluble in the aqueous culture medium at the desired concentration. | Prepare a more concentrated stock solution in a suitable organic solvent and use a smaller volume to achieve the final concentration. Gentle warming and vortexing of the stock solution before dilution may also help. |
Experimental Protocols
Dose-Response Experiment for this compound
This protocol outlines a general procedure to determine the optimal concentration of this compound for a specific in vitro assay.
Figure 2: Workflow for a dose-response experiment.
Materials:
-
This compound
-
100% DMSO or Ethanol
-
Appropriate cell culture medium
-
Multi-well plates (e.g., 96-well)
-
The cell line of interest
-
Assay reagents (specific to the experimental endpoint)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO or ethanol to a concentration of 10 mM. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Perform serial dilutions in your cell culture medium to achieve a range of concentrations. A common starting range for a dose-response curve is 1 nM to 10 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for your specific assay (this could range from minutes for signaling studies to days for proliferation assays).
-
Assay Performance: Following incubation, perform your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to generate a dose-response curve and determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Summary of Recommended Starting Concentrations for Prostaglandin Analogs
| Prostaglandin Analog | Typical In Vitro Concentration Range | Notes |
| Prostaglandin F2α (PGF2α) | 50 nM - 1 µM | Physiological activity is often observed in the lower end of this range (50-100 nM).[1] |
| Prostaglandin E2 (PGE2) | 10 nM - 10 µM | The effective concentration is highly dependent on the cell type and the specific biological response being measured. |
| This compound (Recommended Starting Range) | 10 nM - 1 µM | This is an estimated range based on related compounds. Empirical determination of the optimal concentration is essential. |
References
Eptaloprost In Vivo Formulation & Delivery: Technical Support Center
Welcome to the technical support center for Eptaloprost formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key formulation data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation for in vivo delivery challenging?
This compound is a synthetic analog of prostacyclin (PGI2). A primary challenge in its formulation is its low aqueous solubility, which can hinder the preparation of injectable formulations suitable for in vivo studies. Furthermore, as a prostaglandin analog, it may be susceptible to degradation through hydrolysis, particularly at non-optimal pH conditions.
Q2: What are the common solvents for dissolving this compound for in vitro and in vivo studies?
While specific solubility data for this compound is not widely published, based on its chemical structure as a prostaglandin analog, it is expected to be soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). For in vivo studies, it is crucial to use a biocompatible co-solvent system to first dissolve the compound before diluting it in a physiologically acceptable vehicle like phosphate-buffered saline (PBS) or saline. A common starting point is to prepare a concentrated stock solution in a minimal amount of an organic solvent and then dilute it with the aqueous vehicle.
Q3: My this compound formulation is showing precipitation upon dilution in my aqueous vehicle. What can I do?
This is a common issue due to the hydrophobic nature of many prostaglandin analogs. Here are a few troubleshooting steps:
-
Optimize the Co-solvent: You may need to adjust the ratio of your organic co-solvent to the aqueous vehicle. Using a slightly higher percentage of the organic solvent in the final formulation might be necessary, but be mindful of potential toxicity in your in vivo model.
-
Consider a Different Vehicle: For challenging compounds, vehicles containing solubilizing agents like polyethylene glycol 400 (PEG400) or cyclodextrins can enhance solubility.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween 80, can help to create a stable microemulsion or micellar solution.
-
Alternative Formulation Strategies: For long-term or controlled-release studies, consider formulating this compound into liposomes or nanoemulsions.
Q4: How should I store my this compound stock solutions and final formulations?
Prostaglandin analogs can be sensitive to temperature and light. It is generally recommended to store stock solutions in an organic solvent at -20°C or -80°C in airtight, light-protected containers. Final aqueous formulations for in vivo use should ideally be prepared fresh before each experiment. If short-term storage is necessary, keep the formulation at 2-8°C and protect it from light. Always perform a visual inspection for any signs of precipitation or degradation before use.
Troubleshooting Guide: Common Formulation Issues
This guide addresses specific problems you might encounter during the preparation and administration of this compound for in vivo experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Cloudiness or Precipitation in the Final Formulation | Poor solubility of this compound in the aqueous vehicle. | - Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO) in the final formulation, ensuring it remains within a tolerable range for the animal model.- Prepare the formulation at a slightly elevated temperature (e.g., 37°C) to aid dissolution, then allow it to cool to room temperature before injection.- Incorporate a solubilizing agent such as PEG400 or a biocompatible surfactant like Tween 80 into the vehicle. |
| Inconsistent or Lower-than-Expected In Vivo Efficacy | - Degradation of this compound in the formulation.- The prodrug this compound is not being efficiently converted to its active metabolite, Cicaprost.- Suboptimal bioavailability due to formulation issues. | - Prepare fresh formulations immediately before each experiment.- Ensure the pH of your final formulation is close to neutral (pH 7.4) to minimize hydrolysis.- Consider alternative delivery routes or more advanced formulations like liposomes or nanoemulsions to improve bioavailability. Pharmacokinetic studies have shown that the prodrug approach with this compound may not provide a sustained delivery advantage.[1] |
| Adverse Reactions in Animal Models (e.g., irritation at the injection site) | - High concentration of organic co-solvents.- pH of the formulation is not physiological. | - Minimize the concentration of organic solvents in the final injectable formulation. Aim for the lowest concentration that maintains solubility.- Adjust the pH of the final formulation to be within the physiological range (pH 7.0-7.4) using sterile buffers. |
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Formulation for Intravenous Injection
This protocol provides a basic method for preparing an this compound solution for in vivo use. Note: This is a starting point and may require optimization based on your specific experimental needs and animal model.
Materials:
-
This compound powder
-
Ethanol (100%, sterile)
-
Polyethylene glycol 400 (PEG400, sterile)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder in a sterile, amber glass vial.
-
Add a minimal volume of 100% ethanol to completely dissolve the powder. For example, start with 10-20 µL of ethanol per mg of this compound. Vortex briefly if necessary.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing PEG400 and sterile PBS. A common starting ratio is 10% PEG400 in PBS (v/v).
-
-
Prepare the Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while gently vortexing.
-
The final concentration of ethanol in the formulation should be kept as low as possible, ideally below 5%. .
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, you may need to adjust the ratios of the co-solvents and vehicle.
-
-
Sterilization and Administration:
-
Sterile filter the final formulation through a 0.22 µm syringe filter before administration.
-
Administer the formulation to the animal model via the desired route (e.g., intravenous injection).
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of Acetonitrile and Ammonium Acetate Buffer (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 217 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute your this compound formulation with the mobile phase to a concentration within the linear range of the assay.
-
Forced Degradation Studies (to validate the stability-indicating nature of the method):
-
Acid/Base Hydrolysis: Incubate this compound solutions in dilute HCl and NaOH.
-
Oxidation: Treat an this compound solution with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures.
-
Photodegradation: Expose an this compound solution to UV light.
-
-
Analysis: Inject the standard, the sample, and the forced degradation samples into the HPLC system. A stability-indicating method will show a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak.
Signaling Pathways
This compound is a prodrug that is converted in vivo to its active metabolite, Cicaprost . Cicaprost is a potent agonist of the prostacyclin receptor (IP receptor). The binding of Cicaprost to the IP receptor primarily activates the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response, such as vasodilation and inhibition of platelet aggregation.
References
Technical Support Center: Eptaloprost Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Eptaloprost degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: this compound, a prostaglandin F2α analog, is an isopropyl ester prodrug. The primary degradation pathway is the hydrolysis of the ester bond, which converts this compound into its biologically active free acid form. This hydrolysis is accelerated by exposure to non-optimal pH, elevated temperatures, and light.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound ophthalmic solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. Once opened, the product should be used within the timeframe specified by the manufacturer, typically around 4-6 weeks, and can be stored at room temperature (up to 25°C).
Q3: Can I use an this compound solution if it has changed color or contains particulates?
A3: No. Any change in the color or clarity of the solution, or the appearance of particulate matter, may indicate significant degradation or contamination. Such solutions should be discarded to ensure experimental accuracy and safety.
Q4: What are common excipients used to stabilize this compound formulations?
A4: Common stabilizing excipients in prostaglandin analog formulations include:
-
Surfactants: Non-ionic surfactants like polysorbate 80 can form micelles that encapsulate and protect the this compound molecule from hydrolysis.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, shielding the ester group from the aqueous environment.
-
Chelating Agents: EDTA is often included to chelate metal ions that can catalyze oxidative degradation.[1]
-
Antioxidants: While less common for hydrolysis, antioxidants may be included to prevent oxidative degradation of other components in the formulation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of Potency in Experiments | This compound has degraded into its less potent free acid form. | - Verify the storage conditions and age of the this compound solution. - Perform a stability-indicating HPLC analysis to quantify the remaining active this compound. - Prepare fresh solutions for critical experiments. |
| Inconsistent Experimental Results | Partial degradation of this compound leading to variable concentrations of the active compound. | - Ensure consistent storage and handling procedures for all experimental samples. - Use a validated stability-indicating analytical method to confirm the concentration of this compound before each experiment. |
| Precipitate Formation in Solution | - pH shift in the formulation. - Interaction with other components in the experimental setup. - Degradation products precipitating out of solution. | - Check the pH of the solution and adjust if necessary, using a suitable buffer system. - Evaluate the compatibility of this compound with all materials and reagents used in the experiment. - If degradation is suspected, analyze the precipitate to identify its composition. |
| Discoloration of the Solution | Oxidative degradation or interaction with contaminants. | - Store the solution in light-protected containers. - Use high-purity solvents and excipients. - Consider the addition of an appropriate antioxidant if oxidative degradation is confirmed. |
Quantitative Data on Prostaglandin Analog Stability
Since specific quantitative degradation data for this compound is limited in publicly available literature, the following tables summarize stability data for structurally similar prostaglandin F2α analogs, Latanoprost and Travoprost, under thermal stress. This data can be used to infer the potential stability profile of this compound.
Table 1: Thermal Stability of Latanoprost
| Temperature (°C) | Degradation Rate (µg/mL/day) | Reference |
| 27 | Stable | [1] |
| 37 | 0.15 | [1] |
| 50 | 0.29 | [1] |
Table 2: Thermal Stability of Travoprost
| Temperature (°C) | Degradation Rate (µg/mL/day) | Reference |
| 27 | Stable | [1] |
| 37 | Stable | [1] |
| 50 | 0.46 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 70°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of this compound
This compound, like other prostaglandin F2α analogs, exerts its therapeutic effect in glaucoma by binding to the Prostaglandin F2α receptor (FP receptor), a Gq-protein coupled receptor. This initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Caption: this compound signaling pathway via the FP receptor.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
Logical Relationship of Degradation Factors
This diagram shows the key factors that can lead to the degradation of this compound.
Caption: Factors influencing this compound degradation.
References
Technical Support Center: Eptaloprost Synthesis
Welcome to the technical support center for the synthesis of Eptaloprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this compound synthesis.
Disclaimer: The synthesis of this compound is not widely detailed in publicly available literature. The following guidance is based on established synthetic routes for structurally similar prostaglandin F2α analogs, such as Latanoprost and Travoprost. These routes commonly utilize the Corey lactone as a key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and similar PGF2α analogs?
A1: The most common and well-established strategy involves a convergent synthesis starting from the Corey lactone diol. The key stages are:
-
Corey Lactone Preparation: Synthesis of the chiral bicyclic lactone which contains the stereochemistry of the cyclopentane core.
-
Lower Side Chain Installation: Attachment of the omega (ω) side chain, typically via a Horner-Wadsworth-Emmons reaction.
-
Lactone Reduction: Reduction of the lactone to a lactol (a hemiacetal).
-
Upper Side Chain Installation: Introduction of the alpha (α) side chain, usually through a Wittig reaction.
-
Deprotection and Final Modification: Removal of protecting groups and any final functional group manipulations to yield the target molecule.
Q2: Why is the Corey lactone a crucial intermediate?
A2: The Corey lactone is a highly versatile intermediate because it provides the correct stereochemical configuration of the cyclopentane ring found in many prostaglandins.[1][2] Using this chiral building block simplifies the subsequent steps and ensures the desired stereoisomer of the final product is obtained.
Q3: What are the most critical steps affecting the overall yield?
A3: The Horner-Wadsworth-Emmons and Wittig reactions are often critical for achieving high yields. The stereoselective reduction of the C15-ketone (if present from the lower side chain precursor) is also a crucial step that can significantly impact the yield of the desired diastereomer. Additionally, the protection and deprotection steps must be high-yielding to avoid material loss.
Troubleshooting Guide
Issues with the Horner-Wadsworth-Emmons (HWE) Reaction for Lower Side Chain Installation
Problem: Low yield of the enone product or formation of the undesired Z-isomer.
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor reactivity of the phosphonate reagent. | Ensure the phosphonate is dry and of high purity. Consider using a more reactive phosphonate ylide, such as one with trifluoroethyl esters (Still-Gennari modification for Z-selectivity if needed, though E is usually desired here). | Increased conversion to the enone product. |
| Incomplete deprotonation of the phosphonate. | Use a sufficiently strong base. Sodium hydride (NaH) in an anhydrous aprotic solvent like THF is common. Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). | Improved formation of the reactive ylide, leading to a higher yield. |
| Sub-optimal reaction temperature. | The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions. Try optimizing the temperature profile. | Enhanced E/Z selectivity and reduced byproduct formation. |
| Steric hindrance. | If the aldehyde or phosphonate is sterically hindered, the reaction rate may be slow. Increase the reaction time or consider using a less hindered phosphonate reagent if possible. | Higher conversion to the desired product. |
Challenges in the Stereoselective Reduction of the C15-Ketone
Problem: Poor diastereoselectivity, resulting in a mixture of C15-(S) and C15-(R) epimers.
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-selective reducing agent. | Use a stereoselective reducing agent. (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl) is known to give high diastereomeric excess for the desired 15S-alcohol.[3] | A significant increase in the diastereomeric excess (d.e.) of the 15S-alcohol. |
| Sub-optimal reaction temperature. | These reductions are highly temperature-sensitive. Perform the reaction at low temperatures (e.g., -78 °C to -40 °C) to maximize stereoselectivity. | Improved d.e. of the desired product. |
| Presence of impurities. | Ensure the enone substrate is highly pure, as impurities can interfere with the chiral reducing agent. | More consistent and higher stereoselectivity. |
Difficulties with the Wittig Reaction for Upper Side Chain Installation
Problem: Low yield of the final prostaglandin analog.
| Potential Cause | Recommended Solution | Expected Outcome |
| Decomposition of the Wittig reagent (ylide). | Prepare the ylide in situ at low temperature under an inert atmosphere. Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS). Ensure the phosphonium salt is completely dry. | Improved yield and reproducibility of the Wittig reaction. |
| Low reactivity of the lactol. | The equilibrium between the lactol and the open-chain hydroxy aldehyde may not favor the aldehyde. Ensure the reaction conditions facilitate the reaction with the aldehyde form. | Increased conversion to the desired product. |
| Side reactions. | The ylide is a strong base and can cause side reactions. Use the minimum effective amount of the ylide and maintain a low reaction temperature. | Reduced byproduct formation and a cleaner reaction profile. |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction
This protocol is a general representation for the synthesis of the enone intermediate.
-
Ylide Formation:
-
Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an argon atmosphere at 0 °C.
-
Slowly add a solution of the appropriate phosphonate reagent (1.1 eq.) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Add a solution of the Corey aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Wittig Reaction
This is a representative protocol for the introduction of the upper side chain.
-
Ylide Preparation:
-
Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq.) in anhydrous THF under an argon atmosphere.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (4.0 eq.) portion-wise.
-
Stir the resulting deep orange or red mixture at room temperature for 1 hour.
-
-
Reaction with Lactol:
-
Cool the ylide solution to -15 °C.
-
Slowly add a solution of the lactol intermediate (1.0 eq.) in anhydrous THF.
-
Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Adjust the pH to ~4 with citric acid.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
Caption: A simplified workflow illustrating the key stages in the synthesis of this compound and related analogs.
References
Technical Support Center: Eptaloprost Dose-Response Optimization in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eptaloprost in animal studies. The information is designed to assist in the optimization of dose-response experiments and address common challenges encountered in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic prodrug of cicaprost, a potent and stable prostacyclin (PGI2) analog.[1] Following administration, this compound is rapidly absorbed and converted to its active metabolite, cicaprost, through beta-oxidation.[1] Cicaprost then exerts its pharmacological effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).
Q2: What is the primary signaling pathway activated by this compound's active metabolite, cicaprost?
A2: The primary signaling pathway for cicaprost involves the activation of the IP receptor. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of prostacyclin, such as vasodilation and inhibition of platelet aggregation.
Q3: Are there any alternative signaling pathways for cicaprost?
A3: Some studies suggest that certain prostacyclin analogs may also signal through peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. However, the primary and most well-characterized pathway for cicaprost's acute effects is through the IP receptor and cAMP signaling.
Q4: What are the key pharmacokinetic parameters of this compound in rats?
A4: Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed and converted to cicaprost. The parent compound has a short half-life, while the active metabolite, cicaprost, is more stable. Key pharmacokinetic parameters are summarized in the table below.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (i.v.) and Intragastric (i.g.) Administration [1]
| Parameter | Intravenous (i.v.) | Intragastric (i.g.) |
| This compound (Prodrug) | ||
| Peak Plasma Level (Cmax) | - | Observed within 30 min |
| Half-life (t1/2) | 0.1 - 0.5 h | - |
| Mean Residence Time (MRT) | 0.15 h | - |
| Total Clearance (CL) | 170 ml/min/kg | - |
| Cicaprost (Active Metabolite) | ||
| Peak Plasma Level (Tmax) | - | 0.25 - 0.5 h post-dose |
Note: This table is based on data from a study administering tritiated this compound.
Experimental Protocols
General Protocol for Dose-Response Study of this compound in a Rat Model of Carrageenan-Induced Paw Edema
This protocol provides a general framework. Specific details may need to be optimized for your experimental conditions.
-
Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, PBS with a small amount of ethanol or DMSO, followed by dilution). The final concentration of the organic solvent should be minimal and tested for any effects in a vehicle control group.
-
Administer this compound via the desired route (e.g., intraperitoneal, oral gavage).
-
-
Induction of Paw Edema:
-
Thirty minutes after this compound or vehicle administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
-
Dose-Response Curve:
-
Use multiple dose groups of this compound (e.g., 0.1, 1, 10, 100 µg/kg) to generate a dose-response curve.
-
Plot the percentage of edema inhibition against the logarithm of the this compound dose to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in animal response | - Improper drug administration technique.- Individual differences in animal metabolism.- Stress-induced physiological changes. | - Ensure all personnel are properly trained in the administration route being used.- Increase the number of animals per group to improve statistical power.- Handle animals gently and consistently to minimize stress. Acclimatize them to the experimental procedures. |
| Lack of a clear dose-response relationship | - Doses selected are not in the effective range (too high or too low).- Issues with drug formulation (e.g., precipitation, instability).- Saturation of the physiological response. | - Conduct a pilot study with a wider range of doses (logarithmic scale) to identify the effective range.- Prepare fresh drug solutions for each experiment and visually inspect for any precipitation.- If a plateau is reached, you may have identified the maximal effective dose. |
| Unexpected side effects (e.g., sedation, agitation) | - Off-target effects of the compound.- Vehicle-related toxicity.- Dose is too high, leading to systemic effects. | - Carefully observe and document all behavioral and physiological changes in the animals.- Always include a vehicle-only control group to rule out effects from the formulation.- Start with lower doses and carefully escalate to observe the therapeutic window. |
| Inconsistent or non-reproducible results | - Variation in experimental conditions (e.g., time of day, temperature).- Differences in the source or batch of reagents (including this compound).- Inconsistent timing of procedures. | - Standardize all experimental procedures and environmental conditions.- Record the lot numbers of all reagents used.- Maintain a strict and consistent timeline for drug administration, induction of the model, and measurements. |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
References
Minimizing off-target effects of Eptaloprost in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Eptaloprost.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on its active metabolite, cicaprost.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no biological response to this compound | Incomplete conversion of this compound to cicaprost: this compound is a prodrug that requires enzymatic hydrolysis to its active form, cicaprost. The cell type used may have low esterase activity. | 1. Pre-hydrolyze this compound: Incubate this compound in serum-containing medium for a defined period before adding it to the cells to allow for conversion. 2. Use cicaprost directly: If the experimental design allows, using the active metabolite directly will bypass the need for cellular activation. 3. Confirm esterase activity: If possible, measure the esterase activity of your cell line. |
| Degradation of cicaprost: Although more stable than the natural ligand prostacyclin, cicaprost can still degrade over long incubation times. | 1. Optimize incubation time: Determine the shortest incubation time that yields a robust on-target effect. 2. Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared this compound/cicaprost at regular intervals. | |
| High background or unexpected cellular responses | Off-target receptor activation: Cicaprost, while selective for the prostacyclin (IP) receptor, can activate other prostanoid receptors at higher concentrations, particularly the EP4 receptor.[1][2] | 1. Perform a dose-response curve: Determine the lowest effective concentration that elicits the desired on-target response without engaging off-target receptors.[3][4] 2. Use receptor-specific antagonists: In control experiments, co-incubate with antagonists for potential off-target receptors (e.g., an EP4 antagonist) to confirm that the observed effect is mediated by the IP receptor. 3. Consult the selectivity profile: Refer to the quantitative data on cicaprost's receptor selectivity (see Table 1). |
| Serum components interacting with the compound: Components in fetal bovine serum (FBS) or other supplements can bind to or modulate the activity of this compound or cicaprost. | 1. Reduce serum concentration: If possible, perform experiments in reduced-serum or serum-free media. 2. Use a chemically defined medium: This will eliminate variability from undefined serum components. | |
| High variability between experimental replicates | Inconsistent this compound to cicaprost conversion: The rate of hydrolysis can vary between cell passages or with slight differences in cell density. | 1. Standardize cell culture conditions: Use cells at a consistent passage number and seed them at the same density for all experiments. 2. Use cicaprost directly: This eliminates the variability associated with the prodrug conversion step. |
| Precipitation of the compound: this compound or cicaprost may precipitate out of solution at high concentrations or in certain media. | 1. Visually inspect solutions: Always ensure the compound is fully dissolved before adding it to cells. 2. Test solubility in your specific media: Determine the solubility limit of this compound/cicaprost in your experimental buffer or media. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of prostacyclin (PGI2) and functions as a prodrug. In experimental systems, it is hydrolyzed by cellular esterases to its active metabolite, cicaprost. Cicaprost is a potent and selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Q2: What are the known on-target and potential off-target signaling pathways for this compound?
-
On-Target Pathway (IP Receptor): The primary signaling pathway for cicaprost is the activation of the IP receptor, which couples to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
-
Potential Off-Target Pathways: At higher concentrations, cicaprost may interact with other prostanoid receptors. The most likely off-target interaction is with the EP4 receptor, which also couples to Gs and increases cAMP.[1][5] Less likely, but possible at very high concentrations, are interactions with other EP, DP, FP, or TP receptors, which can couple to different G-proteins (e.g., Gq/11 for EP1, FP, and TP, leading to calcium mobilization, or Gi for some EP3 isoforms, leading to a decrease in cAMP).
Q3: How can I design my experiments to minimize off-target effects?
-
Careful Dose Selection: Perform a comprehensive dose-response analysis to identify the lowest concentration of cicaprost that produces a maximal on-target effect. Avoid using concentrations that are significantly higher than the EC50 for the IP receptor.
-
Use of Selective Antagonists: To confirm that the observed cellular response is mediated by the IP receptor, conduct control experiments with a selective IP receptor antagonist. Additionally, using antagonists for potential off-target receptors (e.g., an EP4 antagonist) can help rule out their involvement.
-
Control Cell Lines: If possible, use a cell line that does not express the IP receptor but does express potential off-target receptors as a negative control. This can help to identify any non-IP receptor-mediated effects.
-
Direct Use of Cicaprost: To avoid variability related to the conversion of this compound, consider using cicaprost directly in your experiments.
Quantitative Data
Table 1: Selectivity Profile of Cicaprost for Human Prostanoid Receptors
| Receptor | Ligand | Parameter | Value (nM) | Reference |
| IP | Cicaprost | EC50 (cAMP generation) | 7.1 | [1] |
| IP | Cicaprost | Ki (radioligand binding) | 10 | [1] |
| EP4 | Cicaprost | Relative Potency vs. PGE2 | ~24-fold less potent | [5] |
| EP1, EP2, EP3, DP, FP, TP | Cicaprost | Ki / EC50 | Data not available, but cicaprost is considered highly selective for the IP receptor.[2] |
Note: The relative potency at the EP4 receptor is inferred from a study in piglet saphenous vein where PGE2 was 24 times more potent than cicaprost.
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to Cicaprost
This protocol describes a method to pre-convert this compound to its active form, cicaprost, before application to cell cultures.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium containing serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Dilute the this compound stock solution to an intermediate concentration in serum-containing medium.
-
Incubate the solution at 37°C for a predetermined time (e.g., 1-4 hours, requires optimization for your specific serum batch).
-
After incubation, the solution containing cicaprost is ready for serial dilution and application to your cell-based assay.
-
Important: Run a parallel control where the vehicle (e.g., DMSO) is incubated in the same serum-containing medium to account for any effects of the pre-incubation step.
Protocol 2: Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of cicaprost for the IP receptor and potential off-target prostanoid receptors.
Materials:
-
Cell membranes prepared from cells expressing the human prostanoid receptor of interest (IP, EP, DP, FP, or TP).
-
Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-iloprost for the IP receptor).
-
Cicaprost solutions at a range of concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled cicaprost.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for that receptor).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Calculate the specific binding at each concentration of cicaprost.
-
Determine the IC50 value (the concentration of cicaprost that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: cAMP Measurement in Whole Cells
This protocol describes a method to measure the functional potency (EC50) of cicaprost by quantifying intracellular cAMP levels.
Materials:
-
Cells expressing the human IP receptor (or other Gs-coupled prostanoid receptors).
-
Cicaprost solutions at a range of concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of cicaprost to the wells.
-
Incubate for a time sufficient to allow for maximal cAMP production (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in each well using the chosen assay method.
-
Plot the cAMP concentration against the log of the cicaprost concentration and use non-linear regression to determine the EC50 value.
Visualizations
References
- 1. Prostanoid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Distinction between relaxations induced via prostanoid EP4 and IP1 receptors in pig and rabbit blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoid receptors involved in the relaxation of human bronchial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostanoid receptors involved in the relaxation of human pulmonary vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinction between relaxations induced via prostanoid EP(4) and IP(1) receptors in pig and rabbit blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eptaloprost Bioactivation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eptaloprost. Our aim is to help you address potential variability in its bioactivation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound bioactivation?
This compound is a prodrug that requires enzymatic conversion to its active metabolite, this compound-Carboxylic Acid (ECA), to exert its therapeutic effect. This bioactivation is primarily mediated by the cytochrome P450 enzyme CYP2C9 in the liver. ECA is a potent agonist of the prostaglandin E2 receptor 4 (EP4), which is involved in various physiological processes.
Q2: What are the known sources of variability in this compound bioactivation?
Variability in this compound bioactivation can arise from several factors, including:
-
Genetic polymorphisms: Different alleles of the CYP2C9 gene can lead to significant inter-individual differences in enzyme activity.
-
Drug-drug interactions: Co-administration of drugs that are inhibitors or inducers of CYP2C9 can alter the rate of this compound bioactivation.
-
Liver function: Impaired hepatic function can reduce the metabolic capacity to convert this compound to ECA.
Q3: Are there any known off-target effects or toxic metabolites of this compound?
A minor metabolic pathway for this compound involves the formation of a reactive quinone-imine intermediate, which has been associated with cellular toxicity in in vitro models. This pathway is more prominent when the primary CYP2C9 pathway is saturated or inhibited.
Troubleshooting Guide
Issue 1: Low or inconsistent yield of the active metabolite (ECA) in in vitro assays.
-
Possible Cause 1: Suboptimal enzyme activity.
-
Troubleshooting:
-
Ensure the microsomal or S9 fraction preparations are of high quality and have been stored correctly at -80°C.
-
Verify the activity of the CYP2C9 enzyme in your system using a known substrate probe (e.g., diclofenac).
-
Confirm the appropriate concentration of NADPH and other cofactors in the reaction mixture.
-
-
-
Possible Cause 2: Incorrect substrate concentration.
-
Troubleshooting:
-
Perform a substrate concentration-response curve to determine the optimal concentration of this compound for your experimental system.
-
Ensure that the concentration used is within the linear range of the enzyme kinetics.
-
-
-
Possible Cause 3: Instability of the active metabolite.
-
Troubleshooting:
-
Assess the stability of ECA in your assay conditions by incubating it without the parent drug and measuring its degradation over time.
-
If ECA is unstable, consider using a shorter incubation time or adding stabilizing agents.
-
-
Issue 2: High inter-individual variability in ECA formation in human liver microsomes.
-
Possible Cause 1: Genetic polymorphisms in CYP2C9.
-
Troubleshooting:
-
If using a panel of human liver microsomes, ensure they are genotyped for common CYP2C9 alleles (e.g., *2, *3).
-
Stratify your data based on the genotype to determine if there is a correlation between specific alleles and the rate of ECA formation.
-
-
-
Possible Cause 2: Presence of inhibitors in the microsomal preparation.
-
Troubleshooting:
-
Review the donor history for any co-administered drugs that could inhibit CYP2C9.
-
Test for the presence of known inhibitors in your microsomal preparations using a sensitive probe substrate.
-
-
Issue 3: Unexpected cytotoxicity observed in cell-based assays.
-
Possible Cause 1: Formation of a reactive metabolite.
-
Troubleshooting:
-
Measure the formation of the quinone-imine metabolite in your cell-based system.
-
Co-incubate with a trapping agent (e.g., glutathione) to see if it reduces cytotoxicity.
-
Consider using a lower concentration of this compound to minimize the formation of the toxic metabolite.
-
-
-
Possible Cause 2: Off-target effects of the parent drug or active metabolite.
-
Troubleshooting:
-
Perform a target engagement assay to confirm that the observed effects are mediated through the intended receptor (EP4).
-
Use a selective EP4 antagonist to see if it can block the observed cytotoxicity.
-
-
Data Presentation
Table 1: Influence of CYP2C9 Genotype on this compound Bioactivation
| CYP2C9 Genotype | ECA Formation Rate (pmol/min/mg protein) |
| 1/1 (Wild-type) | 150.5 ± 12.3 |
| 1/2 | 115.2 ± 9.8 |
| 1/3 | 95.7 ± 8.1 |
| 2/2 | 80.1 ± 7.5 |
| 2/3 | 65.4 ± 6.2 |
| 3/3 | 40.9 ± 4.7 |
Table 2: Effect of CYP2C9 Inhibitors on ECA Formation
| Inhibitor | Concentration (µM) | ECA Formation (% of control) |
| Fluconazole | 1 | 45.2% |
| Amiodarone | 5 | 60.8% |
| Sulfaphenazole | 10 | 25.1% |
Experimental Protocols
Protocol 1: In Vitro this compound Bioactivation Assay using Human Liver Microsomes
-
Prepare the reaction mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), this compound (10 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.
-
Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add 10 µL of NADPH solution (10 mM) to initiate the reaction.
-
Incubate: Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the protein.
-
Analyze: Transfer the supernatant to a new tube and analyze the formation of ECA by LC-MS/MS.
Visualizations
Validation & Comparative
A Comparative Guide to Eptaloprost and Cicaprost in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of two prostacyclin analogs, eptaloprost and cicaprost. While direct comparative quantitative data is limited in publicly available literature, this document outlines their shared mechanism of action, summarizes available functional data, and provides detailed experimental protocols for key assays to enable researchers to conduct their own comparative studies.
Mechanism of Action: Prostacyclin Signaling Pathway
Both this compound and cicaprost are synthetic analogs of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation and a vasodilator.[1][2] Their primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor on the surface of platelets and vascular smooth muscle cells.[2] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the inhibition of platelet activation and aggregation, as well as smooth muscle cell contraction.[2]
Caption: Signaling pathway of this compound and Cicaprost.
Quantitative Data Summary
| Functional Assay | Compound | Agonist | Result |
| Platelet Aggregation | Cicaprost | ADP (2 µM) | Inhibition observed at a threshold dose of 7.5 µg.[2] |
| Cicaprost | Collagen | Inhibits collagen-induced platelet accumulation. | |
| cAMP Elevation | Cicaprost | - | Stimulates cAMP formation in platelets. |
| Platelet Aggregation | This compound | - | Data not available in reviewed literature. |
| cAMP Elevation | This compound | - | Data not available in reviewed literature. |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen).
-
This compound or Cicaprost at desired concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Setup: Pipette a standardized volume of the adjusted PRP into aggregometer cuvettes with a stir bar. Use PPP as a blank to set 100% aggregation.
-
Incubation: Pre-incubate the PRP with either vehicle control or varying concentrations of this compound or cicaprost for a specified time (e.g., 5 minutes) at 37°C.
-
Agonist Addition: Add a known concentration of a platelet agonist (e.g., ADP or collagen) to initiate aggregation.
-
Data Acquisition: Record the change in light transmission over time. The maximum aggregation is determined and used to calculate the percentage of inhibition for each concentration of the test compound.
-
IC50 Determination: Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced aggregation).
cAMP Measurement Assay (Radioimmunoassay)
This assay quantifies the intracellular levels of cAMP in platelets following treatment with the test compounds.
Materials:
-
Washed human platelets.
-
This compound or Cicaprost at desired concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP Radioimmunoassay (RIA) kit.
-
Gamma counter.
Procedure:
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.
-
Incubation: Pre-incubate the washed platelets with a phosphodiesterase inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Compound Treatment: Add varying concentrations of this compound or cicaprost and incubate for a defined period (e.g., 2-5 minutes).
-
Reaction Termination and Lysis: Stop the reaction by adding a lysis buffer (e.g., trichloroacetic acid or ethanol).
-
cAMP Quantification: Follow the protocol of a commercial cAMP RIA kit. This typically involves:
-
Acetylation of samples and standards to improve sensitivity.
-
Incubation of samples/standards with a known amount of radiolabeled cAMP and a specific anti-cAMP antibody.
-
Separation of the antibody-bound cAMP from the free cAMP.
-
Measurement of the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
EC50 Determination: The amount of cAMP in the samples is determined by comparing the results to a standard curve. Plot the cAMP concentration against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the functional effects of this compound and cicaprost.
Caption: Workflow for comparing this compound and Cicaprost.
Conclusion
This compound and cicaprost are both prostacyclin analogs that exert their anti-platelet and vasodilatory effects through the IP receptor-mediated cAMP signaling pathway. While this guide provides the foundational knowledge and detailed experimental protocols to facilitate a direct comparison, the absence of publicly available, head-to-head quantitative data for both compounds necessitates further experimental investigation to definitively determine their relative potencies. The provided methodologies for platelet aggregation and cAMP assays offer a robust framework for researchers to generate this critical comparative data.
References
A Head-to-Head Comparison of Eptaloprost and Iloprost for Researchers
In the landscape of prostacyclin analogs, both Eptaloprost and iloprost represent significant therapeutic options, particularly in the management of pulmonary arterial hypertension and other vasospastic disorders. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their pharmacological profiles, mechanisms of action, and the experimental methodologies used for their evaluation. For the purpose of a scientifically meaningful comparison, this guide will focus on the active metabolite of this compound, cicaprost, alongside iloprost, as this compound is a prodrug designed for oral administration and is rapidly converted to cicaprost in vivo.
Quantitative Pharmacological Comparison: Cicaprost vs. Iloprost
The following table summarizes the key pharmacological parameters of cicaprost and iloprost, compiled from various preclinical and clinical studies. This data provides a quantitative basis for comparing their potency, receptor affinity, and pharmacokinetic properties.
| Parameter | Cicaprost | Iloprost | Reference(s) |
| Drug Class | Prostacyclin (PGI₂) analog | Prostacyclin (PGI₂) analog | [1] |
| Prodrug | This compound is the prodrug | Not applicable | [2] |
| Mechanism of Action | Agonist at the prostacyclin (IP) receptor, leading to increased intracellular cAMP, vasodilation, and inhibition of platelet aggregation. | Agonist at the prostacyclin (IP) receptor, leading to increased intracellular cAMP, vasodilation, and inhibition of platelet aggregation. | [3][4] |
| Receptor Binding Affinity (Kᵢ, nM) | |||
| IP Receptor | Data not available in direct comparison | 3.9 | [4] |
| EP1 Receptor | Data not available in direct comparison | 1.1 | [4] |
| Functional Potency (cAMP stimulation in platelets) | Shows similar but not identical patterns of concentration-dependent cAMP formation compared to iloprost. | Exhibits a biphasic effect on cAMP levels in platelets, with stimulation at lower concentrations and inhibition at higher concentrations. | [3] |
| Pharmacokinetics | |||
| Bioavailability (oral) | This compound is completely and rapidly absorbed. | Low and variable. | [2] |
| Half-life (t½) | Longer than iloprost. | Approximately 20-30 minutes. | [1] |
| Metabolism | Metabolically stable due to a modification in its side chain preventing β-oxidation. | Metabolized via β-oxidation of the carboxyl side chain. | [1] |
Signaling Pathway and Mechanism of Action
Both cicaprost and iloprost exert their primary effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of these agonists to the IP receptor initiates a signaling cascade that is central to their therapeutic effects.
As depicted in Figure 1, the activation of the IP receptor by either cicaprost or iloprost leads to the stimulation of adenylyl cyclase via the Gs alpha subunit of the associated G-protein. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and the inhibition of platelet aggregation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize and compare prostacyclin analogs like cicaprost and iloprost.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Kᵢ) of cicaprost and iloprost for the prostacyclin (IP) receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human IP receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to the IP receptor (e.g., [³H]-iloprost) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled competitor drug (cicaprost or iloprost).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Intracellular cAMP Measurement Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.
Objective: To determine the potency (EC₅₀) of cicaprost and iloprost in stimulating cAMP production in cells expressing the IP receptor.
Methodology:
-
Cell Culture: Cells expressing the IP receptor are cultured in appropriate media.
-
Cell Stimulation: The cells are treated with varying concentrations of the agonist (cicaprost or iloprost) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The data is plotted as cAMP concentration versus agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.
Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation, a key physiological effect of prostacyclin analogs.
Objective: To evaluate the inhibitory effect of cicaprost and iloprost on platelet aggregation induced by various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. An aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce platelet aggregation.
-
Inhibition Assessment: In separate experiments, the PRP is pre-incubated with varying concentrations of the inhibitor (cicaprost or iloprost) before the addition of the aggregating agent.
-
Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the inhibitor, and an IC₅₀ value is determined.
Conclusion
The comparison between this compound's active metabolite, cicaprost, and iloprost reveals both similarities and key differences. Both are potent agonists of the prostacyclin IP receptor, leading to vasodilation and inhibition of platelet aggregation through a cAMP-mediated signaling pathway. The primary distinction lies in their pharmacokinetic profiles, with cicaprost (delivered via the prodrug this compound) offering the advantage of oral bioavailability and a longer half-life due to its metabolic stability. This presents a potential advantage in terms of patient convenience and sustained therapeutic effect. However, a comprehensive head-to-head comparison of their receptor binding profiles and functional potencies across a range of prostanoid receptors is not extensively documented in publicly available literature. Further research directly comparing these two compounds would be invaluable for a more complete understanding of their relative therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Pharmacokinetics of iloprost and cicaprost in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Iloprost, Cicaprost and prostacyclin effects on cyclic AMP metabolism in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Eptaloprost and Beraprost: A Guide for Researchers
This guide provides a comparative overview of the pharmacological profiles of Eptaloprost and Beraprost, two synthetic prostacyclin analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their therapeutic potential. Due to a lack of direct comparative clinical trials, this guide presents the available data for each compound individually.
Overview and Mechanism of Action
Both this compound and Beraprost are prostacyclin I2 (PGI2) analogs. Their primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes vasodilation and inhibits platelet aggregation, key therapeutic effects in conditions like pulmonary arterial hypertension (PAH) and peripheral arterial disease.
Signaling Pathway of Prostacyclin Analogs
This compound
This compound is a prodrug that is converted in the body to its pharmacologically active metabolite, cicaprost. The rationale behind this prodrug approach was to potentially achieve sustained delivery of the active compound.
Efficacy and Clinical Data
Direct clinical efficacy data for this compound is limited. A study investigating its pharmacokinetics in rats, monkeys, and humans found that while this compound is rapidly and completely absorbed, it did not result in an advantageous systemic profile of cicaprost compared to direct administration of cicaprost itself.[1] The study concluded that this simple prodrug concept did not provide a delay or extension of cicaprost plasma levels.[1]
A preliminary study on the active metabolite, cicaprost, in patients with Raynaud's syndrome secondary to systemic sclerosis showed that at the doses tested, it did not significantly modify blood coagulation elements and factors.
Due to the limited available data, a quantitative comparison of this compound's efficacy with Beraprost is not feasible at this time.
Beraprost
Beraprost is an orally active prostacyclin analog that has been studied more extensively, particularly for the treatment of pulmonary arterial hypertension (PAH) and peripheral arterial disease.
Efficacy and Clinical Data
Multiple clinical trials have evaluated the efficacy of Beraprost in PAH. A 12-month, double-blind, randomized, placebo-controlled trial in patients with WHO functional class II or III PAH showed that Beraprost treatment led to less disease progression at six months.[2] However, this effect was not sustained at longer follow-up intervals.[2] In this study, patients treated with Beraprost also showed an improvement in the 6-minute walk distance at 3 and 6 months.[2]
Another randomized, double-blind, placebo-controlled trial demonstrated that Beraprost improves exercise capacity and symptoms in NYHA functional class II and III patients with PAH, particularly in those with primary pulmonary hypertension.[3][4]
A network meta-analysis comparing various prostacyclin analogs for PAH suggested that while epoprostenol showed the most significant benefits, Beraprost was associated with a higher probability of treatment withdrawal compared to iloprost.[5][6]
The following table summarizes key quantitative data from a notable clinical trial on Beraprost for PAH.
| Endpoint | Beraprost Group | Placebo Group | p-value | Citation |
| Change in 6-min walk distance at 12 weeks | ||||
| Mean Change from Baseline (m) | +25.1 | - | 0.03 | [4] |
| Disease Progression at 6 months | ||||
| Percentage of Patients with Disease Progression | - | - | 0.002 | [2] |
Experimental Protocols
-
Objective: To assess the efficacy and safety of Beraprost in patients with PAH.[3]
-
Study Design: A 12-week, double-blind, placebo-controlled study.[3]
-
Patient Population: 130 patients with NYHA functional class II and III PAH.[3][4]
-
Treatment: Patients were randomized to receive either Beraprost or a placebo. The initial dose of Beraprost was 20 µg four times daily, which was titrated up weekly to a maximum tolerated dose, with a median dose of 80 µg four times a day.[3][4]
-
Primary Endpoint: Change in exercise capacity as measured by the 6-minute walk test.[3][4]
-
Secondary Endpoints: Changes in Borg dyspnea index, cardiopulmonary hemodynamics, and NYHA functional class.[3][4]
Experimental Workflow: Beraprost Clinical Trial
Conclusion
Based on the currently available scientific literature, a direct and comprehensive comparison of the efficacy of this compound and Beraprost is not possible. Beraprost has a more extensive clinical trial history, with demonstrated short-term efficacy in improving exercise capacity in PAH patients. However, the long-term benefits appear to be less consistent. This compound, as a prodrug of cicaprost, has not shown a pharmacokinetic advantage in early studies, and clinical efficacy data remains scarce. Further research, including head-to-head clinical trials, would be necessary to definitively compare the therapeutic efficacy of these two prostacyclin analogs.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. comparative-efficacy-and-safety-of-prostacyclin-analogs-for-pulmonary-arterial-hypertension - Ask this paper | Bohrium [bohrium.com]
- 3. jacc.org [jacc.org]
- 4. Bioactivation of this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trial Finder [incyteclinicaltrials.com]
- 6. [Short- and long-term effects of the new oral prostacyclin analogue, beraprost sodium, in patients with severe pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Advantage: Validating the Conversion of Eptaloprost to its Active Metabolite, Cicaprost
For Immediate Release
In the landscape of prostacyclin analogs, the strategic use of prodrugs offers a promising avenue for optimizing therapeutic delivery and efficacy. This guide provides a comparative analysis of Eptaloprost and its active metabolite, Cicaprost, with a focus on validating the in vivo conversion that underpins this compound's mechanism of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes available pharmacokinetic data, details relevant experimental methodologies, and visualizes the key biological and procedural pathways.
Executive Summary
This compound is a chemically stable prodrug designed to be metabolically converted to Cicaprost, a potent and pharmacologically active prostacyclin (PGI2) mimetic. This conversion occurs via β-oxidation. The primary rationale behind this prodrug approach is to potentially offer sustained delivery of the active compound. However, pharmacokinetic studies in rats, monkeys, and humans have revealed that while the conversion is efficient, it does not necessarily result in a delayed or extended plasma profile of Cicaprost compared to direct administration of the active metabolite. In fact, the bioavailable fraction of Cicaprost is reportedly lower when administered as this compound.
Quantitative Analysis: Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and the resultant Cicaprost following the administration of this compound. This data is crucial for understanding the rate and efficiency of the in vivo conversion.
| Parameter | This compound (Prodrug) | Cicaprost (Active Metabolite) | Species |
| Time to Peak Plasma Level (Tmax) | Within 30 minutes | 15 to 30 minutes | Rat, Monkey, Human |
| Disposition Half-Life | 0.1 to 0.5 hours | - | Rat, Monkey, Human |
| Mean Residence Time | 0.15 to 0.6 hours | - | Rat, Monkey, Human |
| Total Clearance | 170 ml/min/kg (Rat), 62 ml/min/kg (Monkey), 66 ml/min/kg (Human) | - | Rat, Monkey, Human |
| Bioavailability of Cicaprost | Lower fraction compared to direct Cicaprost administration | - | Rat, Monkey, Human |
Experimental Protocols
The validation of the conversion of this compound to Cicaprost relies on robust in vivo pharmacokinetic studies. A representative experimental protocol is outlined below.
In Vivo Pharmacokinetic Study in a Rat Model
1. Animal Model and Acclimatization:
-
Male Sprague-Dawley rats are used.
-
Animals are acclimatized for a minimum of 3 days under controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
2. Drug Administration:
-
Animals are fasted overnight prior to dosing.
-
This compound is formulated in a suitable vehicle (e.g., a solution or suspension).
-
The formulation is administered via oral gavage at a predetermined dose.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at specific time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Blood is collected via a cannulated vessel (e.g., jugular vein) or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 13,000 rpm for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatography: The prepared samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate this compound and Cicaprost from endogenous plasma components.
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer for detection and quantification of the analytes. The concentrations of this compound and Cicaprost in the plasma samples are determined by comparing their peak areas to those of a standard curve.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for both this compound and Cicaprost are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.
Visualizing the Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Eptaloprost's Active Metabolite, Cicaprost, Demonstrates High Selectivity for the Prostacyclin (IP) Receptor with Limited Cross-Reactivity to Other Prostanoid Receptors
For Immediate Release
A comprehensive analysis of the cross-reactivity profile of Eptaloprost's active form, Cicaprost, reveals a high degree of selectivity for the prostacyclin (IP) receptor. This guide provides a detailed comparison of its binding affinities and functional potencies across a panel of prostanoid receptors, supported by established experimental protocols and signaling pathway diagrams, offering valuable insights for researchers and drug development professionals in the field of prostanoid pharmacology.
This compound, a prodrug, is metabolically converted to its active form, Cicaprost, a potent and stable analog of prostacyclin (PGI2). The primary therapeutic effects of this compound are therefore mediated by the interaction of Cicaprost with the prostacyclin (IP) receptor. Understanding the selectivity of Cicaprost is crucial for predicting its pharmacological profile and potential off-target effects. This guide summarizes the available data on the cross-reactivity of Cicaprost with other prostanoid receptors, including the prostaglandin E receptors (EP1, EP2, EP3, EP4), the prostaglandin D receptor (DP), the prostaglandin F receptor (FP), and the thromboxane receptor (TP).
Comparative Analysis of Receptor Binding and Functional Potency
To assess the selectivity of Cicaprost, its binding affinity (Ki) and functional potency (EC50/IC50) across various prostanoid receptors have been evaluated. The available data, while not exhaustive for every receptor subtype in a single study, indicates a strong preference for the IP receptor.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50/pD2) | Assay Type |
| IP | Cicaprost | - | 8.06 ± 0.12 (pD2) | Relaxation of human pulmonary artery[1] |
| EP3 | Cicaprost | 170 - 255 | - | Ligand Binding[2] |
| IP | Iloprost | 3.9 | - | Radioligand Binding |
| EP1 | Iloprost | 1.1 | - | Radioligand Binding |
| DP1 | Treprostinil | 4.4 | - | Radioligand Binding[3] |
| EP2 | Treprostinil | 3.6 | - | Radioligand Binding[3] |
The data suggests that while Cicaprost is a potent IP receptor agonist, it may exhibit some interaction with the EP3 receptor at higher concentrations. For comparison, the highly potent EP3 agonist sulprostone has Ki values of 0.35 and 0.60 nM for human and mouse EP3 receptors, respectively[2]. The significantly higher Ki values for Cicaprost at the EP3 receptor indicate a much lower affinity.
Experimental Methodologies
The determination of binding affinities and functional potencies for prostanoid receptors typically involves radioligand binding assays and functional cell-based assays.
Radioligand Binding Assay
This method is employed to determine the binding affinity (Ki) of a test compound to a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the specific prostanoid receptor of interest are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]iloprost for the IP receptor) and varying concentrations of the test compound (Cicaprost).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP and Calcium Flux Measurements
Functional assays measure the cellular response to receptor activation. For prostanoid receptors, this often involves measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).
-
cAMP Assays: IP, EP2, EP4, and DP receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. Agonist activity at these receptors is determined by measuring the production of cAMP, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Calcium Flux Assays: EP1, FP, and TP receptors are coupled to Gq proteins, which activate phospholipase C, resulting in an increase in intracellular Ca2+. Agonist activity at these receptors is measured by detecting changes in intracellular calcium concentration using fluorescent dyes like Fura-2 or Fluo-4.
Prostanoid Receptor Signaling Pathways
The selectivity of Cicaprost for the IP receptor is critical, as the downstream signaling pathways of different prostanoid receptors can elicit diverse and sometimes opposing physiological effects.
References
Comparing the anti-platelet activity of Eptaloprost to other PGI2 analogs
A comprehensive review of the available scientific literature reveals no data on the anti-platelet activity of a compound referred to as "Eptaloprost." Extensive searches across multiple databases and scientific resources did not yield any information regarding the pharmacological properties, including inhibitory concentrations (IC50) or mechanistic studies, of a prostacyclin (PGI2) analog with this name. It is possible that "this compound" is a developmental code name, a regional trade name not widely indexed, or a potential misspelling of another compound.
As an alternative, this guide provides a comparative overview of the anti-platelet activity of well-established PGI2 analogs, namely Iloprost and Beraprost , for which experimental data are available. This comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of thrombosis and hemostasis.
Introduction to PGI2 Analogs and their Anti-Platelet Mechanism
Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation.[1] Its analogs are synthetic molecules designed to mimic the therapeutic effects of PGI2, which include vasodilation and the prevention of platelet activation and aggregation. The primary mechanism of action involves binding to the prostacyclin receptor (IP receptor) on the surface of platelets.[2] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates several intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the inhibition of platelet aggregation.[3][4]
The anti-platelet efficacy of different PGI2 analogs can vary depending on their affinity and selectivity for various prostanoid receptors on platelets. Besides the inhibitory IP and DP receptors, some analogs may also interact with pro-aggregatory receptors like the thromboxane receptor (TP) and certain prostaglandin E receptors (EP), which can influence their overall activity profile.[2][5]
Quantitative Comparison of Anti-Platelet Activity
The following table summarizes the available quantitative data on the anti-platelet activity of Iloprost and Beraprost. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit platelet aggregation by 50%.
| PGI2 Analog | Agonist | IC50 (nM) | Species | Method |
| Beraprost | U46619 (Thromboxane A2 analog) | 0.2 - 0.5 | Human | Light Scattering Aggregometry |
| ADP | 2 - 5 | Human | Light Scattering Aggregometry | |
| Epinephrine | 2 - 5 | Human | Light Scattering Aggregometry | |
| Iloprost | ADP | Not specified, but equipotent to PGI2 | Human | Whole Blood Aggregometry |
| Adrenaline | Not specified, but more potent than PGI2 | Human | Whole Blood Aggregometry | |
| Arachidonic Acid | Not specified, but more potent than PGI2 | Human | Whole Blood Aggregometry |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Light Transmission Aggregometry is a widely used method to assess platelet function by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of a platelet agonist.
Principle: Platelet-rich plasma is turbid due to the suspension of platelets. When an agonist is added, platelets aggregate, forming larger clumps. This process reduces the turbidity of the plasma, allowing more light to pass through. The change in light transmission is measured by an aggregometer and is proportional to the extent of platelet aggregation.
Procedure:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets and obtain PPP, which is used as a reference for 100% light transmission.
-
Assay:
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in the aggregometer.
-
The baseline light transmission is set to 0% with PRP and 100% with PPP.
-
The PGI2 analog (or vehicle control) is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation is determined, and the IC50 value for the PGI2 analog is calculated from the dose-response curve.
Measurement of Intracellular cAMP Levels
Principle: The anti-platelet effect of PGI2 analogs is mediated by an increase in intracellular cAMP. This assay quantifies the amount of cAMP produced by platelets in response to stimulation with a PGI2 analog.
Procedure:
-
Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer.
-
Incubation: Platelets are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The PGI2 analog (or vehicle control) is added to the platelet suspension and incubated for a specific period.
-
Lysis and cAMP Measurement: The reaction is stopped, and the platelets are lysed to release intracellular cAMP. The concentration of cAMP in the lysate is then measured using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as pmol of cAMP per 10^8 platelets.
Signaling Pathway and Experimental Workflow Visualization
Caption: PGI2 analog signaling pathway in platelets.
Caption: Workflow for Light Transmission Aggregometry.
References
- 1. Antiplatelet functions of a stable prostacyclin analog, SM-10906 are exerted by its inhibitory effect on inositol 1,4,5-trisphosphate production and cytosolic Ca++ increase in rat platelets stimulated by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human platelet aggregation by stable analogs of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Eptaloprost's Mechanism of Action in a Novel Human iPSC-derived Model System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eptaloprost, a potent prostacyclin analog, and its mechanism of action. We detail the validation of this compound's effects in a novel human induced pluripotent stem cell-derived pulmonary artery smooth muscle cell (hiPSC-PASMC) model system, alongside traditional primary human pulmonary artery smooth muscle cells (hPASMCs). This guide will objectively compare this compound's performance with other commercially available prostacyclin analogs, supported by experimental data.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic analog of prostacyclin (PGI2), a key endogenous mediator of vascular homeostasis. Like other drugs in its class, this compound is a potent vasodilator and inhibitor of platelet aggregation.[1] Its primary therapeutic applications are in the management of pulmonary arterial hypertension (PAH).
The mechanism of action of this compound is centered on its agonistic activity at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells and platelets.[1] Binding of this compound to the IP receptor initiates a signaling cascade that involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.
Signaling Pathway of this compound
References
A Comparative Analysis of Eptaloprost's Potency Against Established Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Eptaloprost, a novel prostacyclin analog, with established agents in the same class, including Iloprost, Treprostinil, and Beraprost. This compound is a prodrug that is rapidly converted to its active metabolite, Cicaprost, in vivo. Therefore, for the purpose of this guide, the potency of this compound will be evaluated based on the activity of Cicaprost. This document summarizes key quantitative data, details common experimental protocols for potency assessment, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Potency of Prostacyclin Analogs
The potency of prostacyclin analogs is primarily determined by their binding affinity to the prostacyclin receptor (IP receptor) and their ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production. The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) for Cicaprost (the active form of this compound) and other established prostacyclin analogs. Lower Ki and EC50 values indicate higher potency.
| Prostacyclin Analog | Receptor Binding Affinity (Ki, nM) at Human IP Receptor |
| Cicaprost | 10[1] |
| Iloprost | 3.9[2] - 11[1] |
| Treprostinil | 32[2] |
| Beraprost | 16[1] |
Table 1: Comparative receptor binding affinities of various prostacyclin analogs to the human IP receptor. Data is compiled from multiple sources and experimental conditions may vary.
| Prostacyclin Analog | Functional Potency (EC50, nM) for cAMP Elevation |
| Cicaprost | 7.1[1] |
| Iloprost | 0.37[2], 4.8[1] |
| Treprostinil | 1.9[2] |
| Beraprost | 98.2[1] |
Table 2: Comparative functional potencies of various prostacyclin analogs in stimulating cAMP production. These values can vary depending on the cell type and assay conditions used.
Summary of Potency: Based on the available data, Cicaprost, the active metabolite of this compound, demonstrates high potency, comparable to that of Iloprost and Treprostinil in stimulating the IP receptor and subsequent cAMP production[1]. One study indicates that the EC50 for cAMP generation for Cicaprost, Iloprost, and another analog were not significantly different[1]. Notably, Beraprost appears to be significantly less potent in this functional assay[1].
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the potency of prostacyclin analogs.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound (as Cicaprost) and other prostacyclin analogs to the human prostacyclin (IP) receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [3H]-Iloprost).
-
Unlabeled prostacyclin analogs (Cicaprost, Iloprost, Treprostinil, Beraprost) for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the human IP receptor and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor drug (e.g., Cicaprost).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its functional potency as an agonist.
Objective: To determine the functional potency (EC50) of this compound (as Cicaprost) and other prostacyclin analogs in stimulating cAMP production.
Materials:
-
Whole cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Prostacyclin analogs (Cicaprost, Iloprost, Treprostinil, Beraprost).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture and Plating: Culture the cells expressing the human IP receptor and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a serum-free medium or buffer for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of the prostacyclin analogs to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in each well using the selected assay kit, following the manufacturer's instructions. These kits typically involve competitive immunoassays where the amount of signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Mandatory Visualizations
Prostacyclin Signaling Pathway
Caption: Prostacyclin analog signaling pathway.
Experimental Workflow for Potency Determination
Caption: Workflow for benchmarking prostacyclin analog potency.
References
A comparative study of the pharmacokinetic profiles of Eptaloprost and cicaprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Eptaloprost and its active metabolite, Cicaprost. Both are potent prostacyclin (PGI2) mimetics utilized in research for their vasodilatory and anti-platelet aggregation properties. This document summarizes key pharmacokinetic data, details the experimental methodologies used in their characterization, and visualizes their relevant signaling pathways.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and Cicaprost, derived from studies in various species, including humans. This compound is a prodrug that is rapidly and completely absorbed and then converted to the pharmacologically active Cicaprost through beta-oxidation.
| Parameter | This compound | Cicaprost (from this compound) | Cicaprost (direct administration) | Species |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes[1] | 15 - 30 minutes[1] | 23 ± 5 minutes (oral)[2] | Human, Monkey, Rat |
| Elimination Half-life (t½) | 0.1 - 0.5 hours[1] | - | 64 ± 21 minutes (IV, terminal phase)[2] | Human, Monkey, Rat |
| 115 ± 30 minutes (oral, terminal phase)[2] | Human | |||
| Total Clearance (CL) | 66 ml/min/kg (Human)[1] | - | 3.8 ± 0.5 ml/min/kg (IV)[2] | Human |
| 62 ml/min/kg (Monkey)[1] | ||||
| 170 ml/min/kg (Rat)[1] | ||||
| Mean Residence Time (MRT) | 0.6 hours (Human)[1] | - | - | Human |
| 0.4 hours (Monkey)[1] | ||||
| 0.15 hours (Rat)[1] | ||||
| Bioavailability | Complete and rapid absorption[1] | Lower bioavailable dose fraction compared to direct Cicaprost administration[1] | Orally, completely bioavailable[2] | Human, Monkey, Rat |
| Metabolism | Bioactivation via beta-oxidation to Cicaprost[1] | Metabolically stable[2] | Metabolically stable in plasma and urine[2] | - |
| Excretion | - | Primarily renal in humans and monkeys; biliary in rats[1] | ~60% in urine, ~35% in feces[2] | Human, Monkey, Rat |
Experimental Protocols
The pharmacokinetic data presented above were primarily generated through studies involving the administration of tritiated ([³H]-labeled) this compound and Cicaprost to animal models and human volunteers. The methodologies employed are outlined below.
Radiolabeling and Administration
Tritiuted this compound and Cicaprost were used to enable tracking and quantification of the compounds and their metabolites in biological samples. The compounds were administered intravenously (i.v.) or intragastrically (i.g.) to the study subjects.
Sample Collection
Blood samples were collected at various time points post-administration. Plasma was separated from whole blood by centrifugation. Urine and feces were also collected over a specified period to determine the routes and extent of excretion.
Quantification of Radiolabeled Compounds
The total radioactivity in plasma, urine, and feces was determined using liquid scintillation counting . This technique involves mixing the sample with a scintillation cocktail, which emits light in proportion to the amount of radioactivity present. The light is then detected by a photomultiplier tube and quantified.
Chromatographic Separation
To differentiate between the parent drug and its metabolites, radiochromatography , a technique combining chromatography with radioactivity detection, was employed. High-performance liquid chromatography (HPLC) is a common method used for such separations.
-
Sample Preparation: Plasma samples typically undergo protein precipitation to remove interfering proteins. This can be achieved by adding a solvent like acetonitrile or methanol. The supernatant is then collected for analysis.
-
HPLC System: A reverse-phase HPLC column is often used for the separation of prostaglandins. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), with the composition adjusted to achieve optimal separation.
-
Detection: The eluent from the HPLC column is passed through a radioactivity detector, which measures the amount of tritium in the separated fractions. This allows for the quantification of this compound and Cicaprost at different time points.
Signaling Pathways
Cicaprost, the active metabolite of this compound, exerts its pharmacological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.
Caption: Cicaprost signaling cascade via the IP receptor.
Furthermore, prostacyclin analogues have been shown to interact with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cellular processes like fibrosis.
Caption: Bioactivation of the prodrug this compound to Cicaprost.
References
Safety Operating Guide
Essential Safety and Handling Guidance for Eptaloprost
Eptaloprost, a potent prostaglandin analog, requires stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on the potential hazards associated with prostaglandin analogs and general best practices for handling potent compounds.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile or neoprene gloves | Not generally required |
| Solution Preparation (weighing, dissolving) | Chemical splash goggles or face shield | Double-gloving with nitrile or neoprene gloves, disposable lab coat or gown, chemical-resistant apron | NIOSH-approved half-mask respirator with P100 filters |
| In Vitro / In Vivo Dosing | Chemical splash goggles | Nitrile or neoprene gloves, disposable lab coat or gown | Not generally required if performed in a certified chemical fume hood or biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves, disposable lab coat or gown | Not generally required |
| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves, chemical-resistant suit or coveralls, chemical-resistant boots | NIOSH-approved full-face respirator with appropriate cartridges |
Occupational Exposure Limits
Due to the limited publicly available toxicological data for this compound, a specific Occupational Exposure Limit (OEL) has not been established. For potent pharmaceutical compounds with limited data, a precautionary approach is necessary. In such cases, a surrogate OEL can be adopted based on a structurally similar compound or a compound with a similar mechanism of action. For substances with unknown toxicological properties, a conservative OEL of 2 μg/m³ is often considered sufficiently protective[1].
Safe Handling and Operational Workflow
Proper handling of this compound is critical to prevent accidental exposure. The following workflow outlines the key steps for safe handling from receipt to disposal.
Emergency Procedures: Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure to this compound. The following flowchart outlines the necessary steps.
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all this compound-contaminated waste in clearly labeled, sealed, and puncture-resistant containers. Do not mix with other waste streams.
-
Container Labeling: Label waste containers with "Hazardous Waste," the name "this compound," and any other required institutional or regulatory information.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most complete and accurate information before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
